(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
Description
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BCl2O2/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWYWWYEYYTNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585711 | |
| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025736-43-9 | |
| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3]
Synthetic Pathway Overview
The synthesis of this compound is most effectively carried out via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester derivative.[1] Two primary routes are feasible for this synthesis, with the choice often depending on the commercial availability and reactivity of the starting materials.
Route A: Coupling of 4-bromophenylboronic acid with 1,2-dichloro-4-iodobenzene. Route B: Coupling of (3,4-dichlorophenyl)boronic acid with a 4-halo-phenylboronic acid derivative (e.g., 4-bromophenylboronic acid pinacol ester).
This guide will focus on a general protocol applicable to the Suzuki-Miyaura coupling strategy.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the chosen starting materials and scale of the reaction.
Materials:
-
Aryl Halide (e.g., 1-bromo-4-iodobenzene or 3,4-dichlorobromobenzene)
-
Arylboronic Acid or Ester (e.g., (3,4-dichlorophenyl)boronic acid or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[4][5]
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))[4]
-
Anhydrous Solvent (e.g., 1,4-dioxane, toluene, dimethylformamide (DMF), or a mixture such as toluene/water)[4]
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the arylboronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). Sparge the resulting mixture with the inert gas for 10-15 minutes. Following this, add the palladium catalyst (0.01-0.05 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously.[4] The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The typical reaction time ranges from 2 to 24 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of biphenyl boronic acids.
| Parameter | Typical Range | Notes |
| Arylboronic Acid/Ester (Equivalents) | 1.1 - 1.5 | An excess of the boronic acid derivative is often used to drive the reaction to completion. |
| Base (Equivalents) | 2.0 - 3.0 | The choice of base can significantly impact the reaction outcome.[4] |
| Palladium Catalyst (mol %) | 1 - 5 | Catalyst loading can be optimized to balance reaction efficiency and cost.[4] |
| Reaction Temperature (°C) | 80 - 110 | The optimal temperature depends on the solvent and the reactivity of the substrates.[4] |
| Reaction Time (hours) | 2 - 24 | Reaction progress should be monitored to determine the optimal time.[4] |
| Yield (%) | 70 - 95 | Yields are highly dependent on the specific substrates and reaction conditions. A yield of 70-80% was reported for the synthesis of (3,4-Dichlorophenyl)boronic acid.[6] |
Synthesis Pathway Visualization
The following diagram illustrates the general synthetic pathway for the preparation of this compound via a Suzuki-Miyaura coupling reaction.
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow from reaction setup to product isolation.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. WO2009135598A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a synthetic organoboron compound featuring a biphenyl backbone with chloro-substituents. As a bifunctional molecule, it possesses both the lipophilic characteristics of the dichlorinated biphenyl core and the versatile reactivity of the boronic acid moiety. Boronic acids are a class of compounds of significant interest in medicinal chemistry and materials science due to their unique chemical properties, including their ability to form reversible covalent bonds with diols and their utility as key intermediates in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic pathway.
Physicochemical Properties
Quantitative data for this compound is primarily based on computed values. Experimental determination of these properties is crucial for a complete understanding of the compound's behavior.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉BCl₂O₂ | PubChem[2] |
| Molecular Weight | 266.9 g/mol | PubChem[2] |
| CAS Number | 1025736-43-9 | PubChem[2] |
| XLogP3 | 4.5 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
| Solubility | Not Experimentally Determined | - |
| pKa | Not Experimentally Determined | - |
Synthesis
A plausible and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
A potential synthetic route involves the coupling of a boronic acid or boronate ester of one phenyl ring with a halogenated derivative of the other. For instance, the reaction could proceed between (4-bromophenyl)boronic acid and 1,2-dichloro-4-iodobenzene in the presence of a palladium catalyst and a base.
Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.
Method: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and biological testing.
Method: Qualitative and Semi-quantitative Solubility Assessment
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 4, 7, 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a small vial.
-
A measured volume of the selected solvent (e.g., 0.1 mL) is added.
-
The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
Visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, more solvent is added incrementally.
-
-
Data Reporting: Solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <1 mg/mL).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid group. This is a crucial parameter for understanding its behavior in biological systems and for designing drug delivery systems.
Method: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is typically kept constant with a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been neutralized.
Method: UV-Vis Spectrophotometry
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the boronic acid is also prepared.
-
Measurement: A small aliquot of the boronic acid stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the boronic acid have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Biological Relevance and Applications
While specific biological activities for this compound have not been extensively reported in publicly available literature, the structural motifs present in this molecule suggest potential areas of interest for researchers. Dichlorinated biphenyls are a class of compounds with known environmental and toxicological significance.[4] The boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates, known for its ability to inhibit serine proteases and interact with other biological targets.[5] Therefore, this compound could be a valuable tool for investigating the biological effects of dichlorinated biphenyls or as a starting point for the development of novel therapeutic agents.
Conclusion
This compound is a compound with potential for further investigation in various scientific disciplines. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for their characterization. The presented information is intended to support researchers in their efforts to explore the chemical and biological landscape of this and related molecules. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H9BCl2O2 | CID 16244483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related analogs. These analogs include 4-biphenylboronic acid, 3-chlorophenylboronic acid, 4-chlorobiphenyl, and 4,4'-dichlorobiphenyl. This approach allows for a robust estimation of the chemical shifts and coupling constants, providing a valuable resource for the identification and characterization of this compound.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for this compound is summarized in the tables below. These predictions are derived from established substituent effects on the chemical shifts of aromatic protons and carbons. The numbering of the atoms in the molecule for the purpose of data assignment is as follows:
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.05 | br s | - | 2H | B(OH)₂ |
| ~7.90 | d | ~8.0 | 2H | H-2, H-6 |
| ~7.75 | d | ~2.0 | 1H | H-2' |
| ~7.70 | d | ~8.4 | 2H | H-3, H-5 |
| ~7.65 | d | ~8.4 | 1H | H-5' |
| ~7.50 | dd | ~8.4, 2.0 | 1H | H-6' |
Note: The chemical shift of the boronic acid protons (B(OH)₂) can be broad and its position may vary depending on the sample concentration and water content.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-4' |
| ~140 | C-1' |
| ~138 | C-1 |
| ~135 | C-4 |
| ~132 | C-3' |
| ~131.5 | C-5' |
| ~131 | C-3, C-5 |
| ~129 | C-6' |
| ~127 | C-2' |
| ~126 | C-2, C-6 |
Note: The carbon atom attached to the boron (C-4) may exhibit a broader signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
Obtaining high-quality NMR spectra for arylboronic acids requires careful sample preparation and instrument setup. The following is a general protocol that can be adapted for the analysis of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to their good solubility. Other solvents such as deuterated methanol (CD₃OD) or chloroform (CDCl₃) can also be used, but may lead to the formation of boronate esters or boroxines, respectively.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Dissolution: Gently warm the sample and vortex to ensure complete dissolution.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Visualizations
Synthesis Workflow
The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a typical synthetic workflow.
Caption: A general synthetic workflow for this compound.
NMR Data Acquisition and Processing Logic
The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.
Caption: Logical workflow for NMR data acquisition and analysis.
Technical Guide: (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid (CAS No. 1025736-43-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive information on the chemical properties, synthesis, and primary application of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid, CAS No. 1025736-43-9. This compound is a key intermediate in the synthesis of advanced fungicidal agents, most notably Bixafen. This document details its chemical characteristics, provides a representative experimental protocol for its use in Suzuki-Miyaura coupling, and explores the mechanism of action of the resulting fungicidal products, including their interaction with cellular signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Chemical Information
This compound is a substituted biphenylboronic acid. The presence of the boronic acid functional group makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 1025736-43-9 | [1][2] |
| Molecular Formula | C₁₂H₉BCl₂O₂ | [1] |
| Molecular Weight | 266.9 g/mol | [1] |
| IUPAC Name | [4-(3,4-dichlorophenyl)phenyl]boronic acid | [1] |
| Synonyms | 3',4'-Dichloro-4-biphenylboronic acid, [4-(3,4-dichlorophenyl)phenyl]boronic acid | [1] |
| Physical Description | Solid | |
| Purity | Typically ≥98% |
Synthesis and Application
The primary application of this compound is as a key building block in the synthesis of N-(3′,4′-Dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide, a potent fungicide known as Bixafen.[3] This synthesis is typically achieved through a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Amine Intermediate
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with a substituted aniline, a crucial step in the synthesis of biphenyl anilide fungicides.
Materials:
-
This compound
-
2-Bromo-4-fluoro-N-acetylaniline (or similar halogenated aniline derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) solution)
-
Solvent (e.g., Toluene, Ethanol, or a mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-bromo-4-fluoro-N-acetylaniline in the chosen solvent system under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add this compound (typically 1.1-1.5 equivalents) and the aqueous solution of the base (typically 2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2 to 24 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)acetamide intermediate.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.
Biological Activity and Mechanism of Action
The biphenyl anilide and pyrazole carboxamide fungicides synthesized from this compound, such as Bixafen, are potent inhibitors of fungal respiration.[4]
Quantitative Fungicidal Activity
Signaling Pathway: Inhibition of Succinate Dehydrogenase (Complex II)
The primary molecular target of Bixafen and related carboxamide fungicides is the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial electron transport chain.[4] Inhibition of SDH disrupts the fungal cell's ability to produce ATP, leading to cessation of growth and eventual cell death.
The mechanism of action involves the fungicide binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[4] This binding is highly specific and competitive with the natural substrate, ubiquinone. The SDH complex is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The binding pocket for SDHI fungicides is formed by parts of the SdhB, SdhC, and SdhD subunits.[6] By blocking the transfer of electrons from succinate to ubiquinone, the entire respiratory chain is inhibited.
Diagram of Hypothesized Signaling Pathway Inhibition
Caption: Inhibition of the mitochondrial electron transport chain by biphenyl anilide fungicides.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of a class of modern fungicides. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient construction of the core biphenyl structure of these active ingredients. The resulting fungicides, such as Bixafen, act by potently inhibiting the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase). This targeted mechanism of action provides effective control of a broad spectrum of plant pathogenic fungi. Further research into derivatives of this core structure may lead to the development of new fungicidal agents with improved efficacy and resistance profiles.
References
- 1. High osmolarity glycerol (HOG) signalling in Magnaporthe oryzae: Identification of MoYPD1 and its role in osmoregulation, fungicide action, and pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ndsu.edu [ndsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
In-Depth Technical Guide: (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid, a halogenated biphenylboronic acid with potential significance in medicinal chemistry and materials science.
Molecular Structure and Chemical Properties
This compound is an organic compound featuring a biphenyl backbone with two chlorine atoms substituted on one of the phenyl rings and a boronic acid functional group on the other. This structure imparts a unique combination of steric and electronic properties that are of interest in the design of targeted molecules.
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| IUPAC Name | [4-(3,4-dichlorophenyl)phenyl]boronic acid |
| Molecular Formula | C₁₂H₉BCl₂O₂ |
| Molecular Weight | 266.9 g/mol |
| CAS Number | 1025736-43-9 |
| Canonical SMILES | B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O |
| Appearance | White to off-white powder (predicted) |
| Purity | Typically ≥98% from commercial suppliers[2][3] |
Spectroscopic and Analytical Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The protons on the phenyl ring bearing the boronic acid group would likely appear as distinct doublets. The protons on the dichlorinated phenyl ring would exhibit a more complex splitting pattern (doublet and doublet of doublets). A broad singlet corresponding to the B(OH)₂ protons would also be present, which is often exchangeable with D₂O. |
| ¹³C NMR | Signals for aromatic carbons would be observed in the range of 120-145 ppm. The carbon atom attached to the boron atom would likely be deshielded. The presence of chlorine atoms would also influence the chemical shifts of the carbons on that phenyl ring. |
| FT-IR (cm⁻¹) | Broad O-H stretching band around 3300 cm⁻¹ (characteristic of the boronic acid). Aromatic C-H stretching just above 3000 cm⁻¹. Strong B-O stretching vibrations around 1350 cm⁻¹. C=C stretching vibrations in the aromatic region (1600-1450 cm⁻¹). C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak [M]+ at m/z 266.9 (or corresponding [M-H]⁻ or [M+H]⁺ ions) should be observable, showing a characteristic isotopic pattern due to the presence of two chlorine atoms. Dehydration and formation of cyclic boroxine trimers are common fragmentation pathways for boronic acids under certain ionization conditions. |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Proposed Synthesis Route
A plausible and efficient synthesis involves the coupling of (4-bromophenyl)boronic acid with 1,2-dichloro-4-iodobenzene .
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
(4-bromophenyl)boronic acid (1.0 equivalent)
-
1,2-dichloro-4-iodobenzene (1.1 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)boronic acid, 1,2-dichloro-4-iodobenzene, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Follow this with the addition of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as bortezomib and vaborbactam, containing this functional group.[4][5] The boronic acid moiety can form reversible covalent bonds with the active site serine residues of proteases, making them potent enzyme inhibitors.[6]
While specific biological activities of this compound have not been extensively reported in the public domain, its structural features suggest several potential applications:
-
Enzyme Inhibition: The biphenyl scaffold can be tailored to fit into the active sites of various enzymes, and the boronic acid can act as a warhead to inhibit serine proteases or other enzymes with a nucleophilic residue in their active site. The dichloro-substitution pattern can influence binding affinity and selectivity through specific hydrophobic and electronic interactions.
-
Precursor for Bioactive Molecules: This compound is a valuable building block for the synthesis of more complex molecules through further functionalization of the boronic acid group or the aromatic rings. It can be used in Suzuki-Miyaura couplings to introduce the 3',4'-dichlorobiphenyl moiety into larger drug candidates. The presence of chlorine atoms can enhance metabolic stability and cell permeability.
-
Chemical Probes: The boronic acid group can be used to develop chemical probes for studying biological systems, for example, by incorporating a fluorescent tag.
Conclusion
This compound is a synthetically accessible compound with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a valuable scaffold for the design of novel enzyme inhibitors and as a key intermediate in the synthesis of complex organic molecules. Further research into the biological activities of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C12H9BCl2O2 | CID 16244483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labcompare.com [labcompare.com]
- 3. This compound [acrospharma.co.kr]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid [cymitquimica.com]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid: A Technical Guide
Introduction: (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a specialized organoboron compound with significant applications in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its solubility characteristics essential for researchers, chemists, and formulation scientists. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, details established experimental protocols for solubility determination, and presents visual workflows for key applications and procedures.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected solubility behavior. The principles of solvent polarity and the physicochemical properties of analogous compounds form the basis for the presented analysis.
Physicochemical Properties
This compound, with the chemical formula C12H9BCl2O2, has a molecular weight of 266.9 g/mol .[1] The presence of the dichlorinated biphenyl backbone, a relatively nonpolar and rigid structure, combined with the polar boronic acid functional group, results in a molecule with moderate polarity. This amphiphilic character dictates its solubility across a range of solvents.
Predicted Solubility Behavior
Boronic acids are generally characterized as being soluble in most polar organic solvents, while exhibiting lower solubility in nonpolar hydrocarbon solvents.[2][3] The hydroxyl groups of the boronic acid moiety can participate in hydrogen bonding with polar and protic solvents, which enhances solubility. Conversely, the large, nonpolar biphenyl structure will favor interactions with less polar solvents.
For this compound, it is anticipated to be soluble in polar aprotic solvents such as acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol and ethanol. Its solubility is expected to be moderate in solvents of intermediate polarity like chloroform and significantly lower in nonpolar solvents such as hexanes and toluene.[4]
Quantitative Solubility Data of Analogous Compounds
To provide a quantitative framework, the following tables summarize the experimentally determined solubility of phenylboronic acid and its substituted analogs in several common organic solvents. This data serves as a valuable proxy for estimating the solubility of this compound. The data is presented as mole fraction solubility at various temperatures.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [4][5][6]
| Solvent | Temperature (°C) | Mole Fraction (x₁) |
| Acetone | 20 | ~0.15 |
| Chloroform | 20 | ~0.05 |
| 3-Pentanone | 20 | ~0.13 |
| Dipropyl Ether | 20 | ~0.18 |
| Methylcyclohexane | 20 | <0.01 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [7]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.105 | |
| Dipropyl Ether | 293.15 | 0.120 | 0.025 | 0.020 |
| 303.15 | 0.170 | 0.040 | 0.032 | |
| 313.15 | 0.235 | 0.060 | 0.050 | |
| 323.15 | 0.320 | 0.088 | 0.072 | |
| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |
| 303.15 | 0.002 | <0.001 | <0.001 | |
| 313.15 | 0.004 | 0.001 | 0.001 | |
| 323.15 | 0.007 | 0.002 | 0.002 |
Experimental Protocols for Solubility Determination
Several robust methods are available for the accurate determination of the solubility of boronic acids. The following protocols for the dynamic (turbidimetric) method and the equilibrium shake-flask method are widely accepted.
Protocol 1: Dynamic Method for Solubility Determination
This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. The disappearance of turbidity in the solution indicates the point of complete dissolution.[4][7]
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then increased at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Protocol 2: Equilibrium Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[8][9]
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Stoppered flasks or vials
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a stoppered flask. The excess solid ensures that equilibrium is reached.
-
Equilibration: Place the flasks in an orbital shaker with controlled temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is achieved.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. The sample should be immediately filtered, for instance, using a syringe filter.
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is then calculated from the measured concentration of the saturated solution.
Key Applications and Visualized Workflows
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[10][11] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the dynamic method.
Caption: Workflow for the dynamic method of solubility determination.
Conclusion
A comprehensive understanding of the solubility of this compound is paramount for its effective use in synthetic and medicinal chemistry. While direct quantitative data is limited, the analysis of analogous compounds provides a reliable estimation of its solubility profile. It is expected to be most soluble in polar organic solvents. For precise solubility values in specific solvent systems, the experimental protocols detailed in this guide are recommended. The application of this compound in robust synthetic methodologies like the Suzuki-Miyaura coupling underscores the importance of this foundational physicochemical data for process optimization and the successful development of novel chemical entities.
References
- 1. This compound | C12H9BCl2O2 | CID 16244483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
An In-depth Technical Guide to the Synthesis of Substituted Biphenyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. The ability to synthesize substituted biphenyls with high precision is therefore of paramount importance in the discovery and development of new therapeutics. Biphenyl boronic acids are key intermediates in this endeavor, primarily serving as versatile coupling partners in carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis of substituted biphenyl boronic acids, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate practical application in a research and development setting.
Synthetic Strategies for Biphenyl Boronic Acids
The construction of the biphenyl scaffold and the introduction of the boronic acid functionality can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for the synthesis of unsymmetrical biaryls.[1][2] It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[2] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3][4]
The general scheme for the synthesis of a substituted biphenyl boronic acid via the Suzuki-Miyaura reaction involves coupling a substituted aryl halide with a boronic acid- or boronate ester-functionalized aryl partner.
Quantitative Data on Suzuki-Miyaura Reactions for Biphenyl Synthesis
The following tables summarize representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biphenyls, highlighting the diversity of substrates and the reaction conditions employed.
Table 1: Synthesis of Substituted Biphenyls via Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 70 | 48 | >95 | [5] |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | 48 | >95 | [5] |
| 3 | 2,6-Dichloropyridine | 1-Heptyl-Bpin | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [6] |
| 4 | 4-Chloroanisole | 1-Heptyl-Bpin | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 0 | [6] |
| 5 | Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | THF/Toluene/H₂O | Reflux | - | - | [7] |
| 6 | Substituted Bromobenzene | Substituted Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 | - | Rational | [8] |
Table 2: Ligand Screening for the Synthesis of Polyfluorinated Biphenyls
| Entry | Ligand | Yield (%) | Homocoupling (%) | Reference |
| 1 | XPhos | 99 | 0 | [9] |
| 2 | SPhos | 98 | 0 | [9] |
| 3 | RuPhos | 97 | 0 | [9] |
| 4 | DavePhos | 84 | 0 | [9] |
| 5 | P(tBu)₃ | 14 | 2 | [9] |
| Reaction Conditions: 1 equiv. of aryl halide and boronic acid, 2.2 equiv. of Na₂CO₃, 5 mol % Pd₂(dba)₃, and 15 mol % of the corresponding ligand at 95 °C for 60 h.[9] |
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of representative substituted biphenyl boronic acids.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of a biphenyl derivative. The specific aryl halide, catalyst, base, and solvent system may be optimized for each specific substrate.[4]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
Substituted Phenylboronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (2.0 mmol).[4]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[4]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.[4]
Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-ylboronic acid
This protocol describes a specific example of a Suzuki-Miyaura coupling to produce a substituted biphenyl boronic acid.
Materials:
-
1-Bromo-4-methoxybenzene (1.0 mmol)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.2 mmol)
-
PdCl₂(dppf) (0.03 mmol)
-
2 M Na₂CO₃ solution (2.0 mL)
-
1,4-Dioxane (8 mL)
Procedure:
-
In a round-bottom flask, combine 1-bromo-4-methoxybenzene (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.2 mmol), and PdCl₂(dppf) (0.03 mmol).
-
Add 1,4-dioxane (8 mL) and the 2 M Na₂CO₃ solution (2.0 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir for 4 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture through celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4'-methoxy-[1,1'-biphenyl]-4-ylboronic acid.
Purification of Substituted Biphenyl Boronic Acids
The purification of boronic acids and their esters can be challenging due to their potential for decomposition on silica gel.[10][11] Several methods can be employed for their purification:
-
Recrystallization: This is a common method for purifying solid boronic acids. Suitable solvents include hot water, ethanol, benzene, dichloroethane, and ethyl acetate.[10][11]
-
Column Chromatography: While tricky, column chromatography on silica gel can be used for less polar boronic acids. Using a modifier like a small amount of acetic acid in the eluent can sometimes improve separation.[10] For boronate esters that are prone to decomposition on silica, using neutral alumina or boric acid-impregnated silica gel can be effective.[10][12]
-
Derivatization and Extraction: Boronic acids can be converted to their corresponding boronate salts by treatment with a base. The salt can then be separated from non-acidic impurities by solvent extraction. Acidification of the aqueous layer regenerates the pure boronic acid.[10][13]
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be precipitated from a solvent like ether, leaving impurities in the solution. The pure boronic acid can be recovered by hydrolysis of the adduct.[11][14]
Visualizing Synthetic Pathways and Mechanisms
Diagrams are essential for understanding the complex processes involved in chemical synthesis. The following sections provide Graphviz DOT scripts for generating key diagrams related to the synthesis of substituted biphenyl boronic acids.
The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biphenyl Boronic Acid Synthesis
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Conclusion
The synthesis of substituted biphenyl boronic acids is a cornerstone of modern medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for this purpose, offering a wide substrate scope and mild reaction conditions. By understanding the nuances of the reaction, including the appropriate choice of catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse range of these valuable intermediates. Furthermore, a systematic approach to purification is crucial for obtaining high-purity materials suitable for subsequent synthetic transformations and biological evaluation. This guide provides the foundational knowledge and practical protocols to empower researchers in their efforts to design and synthesize the next generation of biphenyl-containing therapeutics.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of boronic acids and their pivotal role in modern organic synthesis. Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have become indispensable tools for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. Their stability, low toxicity, and versatile reactivity make them ideal reagents for a wide array of chemical transformations.[1] This document will delve into the core properties of boronic acids, their synthesis, and their application in key synthetic reactions, with a special focus on protocols and quantitative data relevant to researchers in drug development.
Physicochemical Properties of Boronic Acids
Boronic acids are generally white, crystalline solids that are soluble in many polar organic solvents. They act as mild Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital.[1] This Lewis acidity is fundamental to their reactivity, particularly their ability to form reversible covalent complexes with diols, a property exploited in sensing and protecting group strategies.[1]
The acidity of boronic acids, expressed by their pKa values, is a crucial parameter influencing their reactivity and solubility. Generally, aryl boronic acids are more acidic than their alkyl counterparts, and the pKa can be modulated by the electronic nature of the substituents on the organic moiety.[1] The solubility of boronic acids in aqueous media can be limited but is often enhanced by the presence of polyols like mannitol, which form more soluble boronate esters.[2]
For ease of comparison, the table below summarizes key physicochemical properties of representative boronic acids.
| Boronic Acid | Class | Formula | Molar Mass ( g/mol ) | pKa | Solubility in Water |
| Phenylboronic Acid | Aryl | C₆H₇BO₂ | 121.93 | 8.83 | 10 g/L (20 °C)[3] |
| 4-Methoxyphenylboronic Acid | Aryl | C₇H₉BO₃ | 151.96 | 9.25-9.31 | - |
| Methylboronic Acid | Alkyl | CH₅BO₂ | 59.86 | ~10.4 | Soluble |
| Vinylboronic Acid | Vinyl | C₂H₅BO₂ | 71.88 | ~9 | - |
| 2-Pyridylboronic Acid | Heteroaryl | C₅H₆BNO₂ | 122.92 | - | - |
Synthesis of Boronic Acids
A variety of methods exist for the synthesis of boronic acids, with the choice of method depending on the desired structure and the available starting materials. Common synthetic routes include:
-
From Grignard or Organolithium Reagents: The reaction of a Grignard or organolithium reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, is a widely used and versatile method.[4][5]
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction of a bis(pinacolato)diboron (B₂pin₂) reagent with an aryl or vinyl halide or triflate is a powerful method for the synthesis of boronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids.
-
C-H Borylation: The direct, transition-metal-catalyzed borylation of C-H bonds is an increasingly important and atom-economical approach to boronic acid synthesis.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid from 4-Bromoanisole
This protocol details the synthesis of 4-methoxyphenylboronic acid via a Grignard reaction.
Introduction: This procedure outlines the formation of a Grignard reagent from 4-bromoanisole, followed by its reaction with tri-isopropyl borate and subsequent hydrolysis to yield the desired boronic acid.[6]
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use freshly distilled or inhibitor-free THF.
-
Grignard reagents are highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
4-Bromoanisole (80.0 g, 0.43 mol)
-
Magnesium turnings (11.96 g, 0.49 mol)
-
Tri-isopropyl borate (161.7 g, 0.86 mol)
-
Dry Tetrahydrofuran (THF) (350 ml)
-
10% Hydrochloric acid (300 ml)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and nitrogen/argon line.
Procedure:
-
Activate the magnesium turnings in a dry flask under a nitrogen atmosphere.
-
Prepare a solution of 4-bromoanisole in dry THF.
-
Slowly add the 4-bromoanisole solution to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, prepare a solution of tri-isopropyl borate in dry THF and cool it to -78 °C.
-
Slowly add the Grignard reagent to the tri-isopropyl borate solution while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature overnight with continuous stirring.
-
Quench the reaction by adding 10% hydrochloric acid and stir for 1 hour.
-
Extract the product into diethyl ether (2x).
-
Wash the combined organic extracts with water and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid from water to yield pure 4-methoxyphenylboronic acid.[6]
Expected Results/Characterization: The product is a colorless crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is approximately 58.5 g before recrystallization.[6]
Key Reactions of Boronic Acids in Organic Synthesis
Boronic acids are renowned for their participation in a variety of powerful cross-coupling reactions that form the bedrock of modern synthetic chemistry.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid (or its ester) and an organohalide or triflate, forming a new carbon-carbon bond. This reaction is exceptionally versatile, with a broad substrate scope and high functional group tolerance, making it a cornerstone of biaryl synthesis in drug discovery.[7]
The catalytic cycle of the Suzuki-Miyaura coupling is illustrated below.
The following table presents a selection of Suzuki-Miyaura coupling reactions with various substrates, highlighting the reaction conditions and corresponding yields.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92[8] |
| 2 | 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (0.5) / RuPhos (1) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 91[9] |
| 3 | 2-Chlorotoluene | Phenylboronic acid | XPhos-Pd-G2 (0.5) / XPhos (0.25) | K₃PO₄·7H₂O | EtOH | RT | 0.5 | 95[10] |
| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92[11] |
| 5 | 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1) / Ligand 1 (3) | KF | Dioxane | 100 | 12 | 82[12] |
Introduction: This protocol describes a standard procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst.
Safety Precautions:
-
Palladium catalysts can be toxic and should be handled with care.
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
The reaction is heated; use appropriate caution.
-
Wear appropriate PPE.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Water-Ethanol mixture (WEB) (3 mL)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add the water-ethanol mixture (3 mL) to the flask.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, extract the mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers and purify by column chromatography on silica gel (n-hexane/ethyl acetate) to obtain the desired biaryl product.[13]
Expected Results/Characterization: The product, 4-methoxybiphenyl, can be characterized by ¹H NMR, ¹³C NMR, and GC-MS.
The Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds by coupling a boronic acid with an amine, alcohol, or thiol. A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, making it a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[7]
The catalytic cycle for the Chan-Lam coupling is depicted below.
The following table provides examples of Chan-Lam coupling reactions with various N- and O-nucleophiles.
| Entry | Boronic Acid | Nucleophile | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Imidazole | CuMeSal (10) | K₂CO₃ | MeOH | 65 | 3-5 | 85-95 |
| 2 | p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (100) | DIPEA | DMSO | 120 | 24 | -[14] |
| 3 | Phenylboronic acid | Phenol | Cu(OAc)₂ (100) | Pyridine | CH₂Cl₂ | RT | 72 | 93[11] |
| 4 | (E)-Styrylboronic acid | Pyrrolidine | Cu(OAc)₂ (10) | - | CH₂Cl₂ | RT | 24 | 85 |
| 5 | 4-Methoxyphenylboronic acid | Benzimidazole | CuMeSal (10) | K₂CO₃ | MeOH | 65 | 3-5 | 80-90 |
Introduction: This protocol details the copper-catalyzed N-arylation of imidazole with phenylboronic acid.
Safety Precautions:
-
Copper salts can be toxic; handle with care.
-
Methanol is flammable and toxic. Work in a well-ventilated fume hood.
-
Wear appropriate PPE.
Procedure:
-
To a reaction vessel, add imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), copper(I) 3-methylsalicylate (CuMeSal, 10 mol%), and potassium carbonate (2.0 mmol).
-
Add methanol (5 mL) and stir the mixture at 65 °C in an open flask (exposed to air).
-
Monitor the reaction by TLC.
-
Upon completion (typically 3-5 hours), cool the reaction mixture and filter through celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
The Petasis Reaction (Borono-Mannich Reaction)
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and a vinyl- or aryl-boronic acid to produce substituted amines, including α-amino acids. This reaction is particularly valuable for its ability to construct complex amine-containing molecules in a single step under mild conditions.[15]
An illustrative workflow for the Petasis reaction is shown below.
The following table showcases the versatility of the Petasis reaction with different components.
| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Phenylboronic acid | HFIP | RT | - | 87[16] | | 2 | Morpholine | Salicylaldehyde | (2-Chlorophenyl)boronic acid | - | MW (80) | - | 98[15] | | 3 | (S)-N,α-Dimethylbenzylamine | Glyoxylic acid | Styrenylboronic acid | CH₂Cl₂ | RT | 24 | 89[17] | | 4 | 2-Thiophene methyl amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 4-Methoxyphenylboronic acid | HFIP | RT | - | 83[16] | | 5 | Pyrrolidine | Glyoxylic acid | Phenylboronic acid | CH₂Cl₂ | RT | 24 | 96 |
Introduction: This protocol provides a general procedure for the three-component Petasis reaction to synthesize a substituted amine.
Safety Precautions:
-
Hexafluoroisopropanol (HFIP) is corrosive and should be handled with care.
-
Work in a well-ventilated fume hood and wear appropriate PPE.
Procedure:
-
To a reaction vessel containing 3 Å molecular sieves, add the primary amine (1.0 equiv), the aldehyde (1.2 equiv), and the boronic acid (1.2 equiv).[18]
-
Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.1 M.[18]
-
Stir the mixture at room temperature and monitor the reaction progress by LC-MS and TLC.[18]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the desired product.[18]
Boronic Acids in Drug Development
The unique properties of boronic acids have led to their increasing application in medicinal chemistry and drug development. The boron atom can act as a key pharmacophore, often by forming a reversible covalent bond with serine residues in the active sites of enzymes, leading to potent and selective inhibition.[1] A notable example is the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid used in the treatment of multiple myeloma.[1]
Furthermore, the versatility of boronic acids in cross-coupling reactions makes them invaluable building blocks for the synthesis of complex drug candidates and for the rapid generation of compound libraries for high-throughput screening.[1] The ability to readily introduce diverse aryl and heteroaryl moieties via Suzuki-Miyaura coupling has significantly accelerated the drug discovery process.
Conclusion
Boronic acids have firmly established themselves as a versatile and powerful class of reagents in organic synthesis. Their stability, low toxicity, and diverse reactivity, particularly in palladium- and copper-catalyzed cross-coupling reactions, have revolutionized the construction of complex organic molecules. For researchers in drug development and materials science, a thorough understanding of the properties, synthesis, and reaction scope of boronic acids is essential for innovation. This guide has provided a foundational overview, supported by quantitative data and detailed experimental protocols, to aid in the effective application of boronic acid chemistry in the laboratory. As research in this area continues to expand, the development of new boronic acid-based methodologies will undoubtedly lead to further advancements in chemical synthesis and the creation of novel, impactful molecules.
References
- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Petasis reaction - Wikipedia [en.wikipedia.org]
- 16. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dichlorobiphenyl Boronic Acid: Discovery, History, and Applications
Dichlorobiphenyl boronic acids represent a significant class of synthetic building blocks, pivotal in the realms of medicinal chemistry and materials science. Their utility primarily stems from their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This guide provides a detailed exploration of dichlorobiphenyl boronic acids, with a specific focus on the representative molecule, (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid.
Discovery and History: From a Novelty to a Nobel-Prize Winning Reaction
The journey of dichlorobiphenyl boronic acids is intrinsically linked to the broader history of organoboron chemistry. The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. However, it was the development of the palladium-catalyzed cross-coupling reaction by Akira Suzuki in the late 1970s, which earned him a share of the 2010 Nobel Prize in Chemistry, that propelled boronic acids to the forefront of organic synthesis. This reaction, now famously known as the Suzuki-Miyaura coupling, provides a versatile and efficient method for creating biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
While the specific discovery of each dichlorobiphenyl boronic acid isomer is not extensively documented in readily available literature, their emergence is a direct consequence of the widespread adoption of the Suzuki-Miyaura coupling in both academic and industrial research. These compounds are valued for their ability to introduce a dichlorinated biphenyl moiety into a target molecule, a structural feature that can significantly influence the pharmacological and physicochemical properties of a compound.
Synthesis and Experimental Protocols
The synthesis of dichlorobiphenyl boronic acids typically involves a two-step process: the preparation of a dichlorophenylboronic acid precursor, followed by a Suzuki-Miyaura coupling to form the biphenyl structure.
Synthesis of (3,4-Dichlorophenyl)boronic acid
A common precursor for the synthesis of this compound is (3,4-Dichlorophenyl)boronic acid. A representative synthesis is detailed in patent literature and involves the reaction of a Grignard reagent with a trialkyl borate.[1][2]
Experimental Protocol:
-
Materials:
-
1-Bromo-3,4-dichlorobenzene
-
Magnesium turnings
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid (10%)
-
An inert atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add magnesium turnings and a small crystal of iodine in anhydrous THF.
-
Slowly add a solution of 1-bromo-3,4-dichlorobenzene in anhydrous THF to initiate the formation of the Grignard reagent.
-
Once the reaction has started, add the remaining 1-bromo-3,4-dichlorobenzene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add trimethyl borate to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 10% sulfuric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (3,4-Dichlorophenyl)boronic acid can be purified by recrystallization. A yield of 70-80% can be expected.[1]
-
Synthesis of this compound via Suzuki-Miyaura Coupling
The final step involves the palladium-catalyzed coupling of (3,4-Dichlorophenyl)boronic acid with a suitable aryl halide, such as 4-bromophenylboronic acid pinacol ester.
Experimental Protocol:
-
Materials:
-
(3,4-Dichlorophenyl)boronic acid
-
4-Bromophenylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
An inert atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure:
-
In a reaction vessel, combine (3,4-Dichlorophenyl)boronic acid (1.0 eq), 4-bromophenylboronic acid pinacol ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is not widely published. The following tables summarize computed physicochemical properties and typical spectroscopic characteristics for aryl boronic acids.
Table 1: Computed Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₂H₉BCl₂O₂ |
| Molecular Weight | 266.9 g/mol |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 266.0072651 g/mol |
| Topological Polar Surface Area | 40.5 Ų |
| Heavy Atom Count | 17 |
Table 2: Typical Spectroscopic Data for Aryl Boronic Acids
| Technique | Typical Observations |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The B(OH)₂ protons are often broad and may exchange with solvent, appearing over a wide range or not at all. |
| ¹³C NMR | Aromatic carbons appear in the range of δ 120-140 ppm. The carbon attached to the boron atom (ipso-carbon) is often broad due to quadrupolar relaxation of the boron nucleus and can be difficult to observe. |
| ¹¹B NMR | A sharp signal typically appears in the range of δ 28-34 ppm for the trigonal planar boronic acid. |
| IR Spectroscopy | A broad O-H stretch is observed around 3200-3600 cm⁻¹. A strong B-O stretch is typically seen around 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. |
| Mass Spectrometry | The molecular ion peak is typically observed. Fragmentation patterns often involve the loss of water and the boronic acid group. |
Applications in Research and Drug Development
Boronic acids, including dichlorobiphenyl derivatives, are highly valued in drug discovery and development.[4][5][6][7] Their utility stems from several key features:
-
Versatile Synthetic Handles: As demonstrated, they are key substrates in Suzuki-Miyaura coupling, allowing for the construction of complex molecular scaffolds.
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. The drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, is a prominent example of a boronic acid-containing drug.
-
Modulation of Physicochemical Properties: The introduction of a dichlorobiphenyl group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. The chlorine atoms can also engage in halogen bonding, which can influence ligand-receptor interactions.
While specific signaling pathways directly modulated by this compound are not detailed in public literature, it is widely employed as a building block in the synthesis of compounds targeting a range of biological targets. Its derivatives are investigated as potential therapeutic agents in areas such as oncology, inflammation, and infectious diseases.
Conclusion
Dichlorobiphenyl boronic acids are indispensable tools in modern organic synthesis and medicinal chemistry. While the specific historical details and experimental data for individual isomers like this compound may be limited in the public domain, the general principles of their synthesis and the broad applicability of the boronic acid functional group are well-established. The ability to readily synthesize these compounds and incorporate them into complex molecules ensures their continued importance in the quest for novel therapeutics and advanced materials.
References
- 1. WO2009135598A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | C12H9BCl2O2 | CID 16244483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional organic compound of significant interest in synthetic chemistry, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex molecular architectures, including pharmacologically active compounds, necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a detailed overview of the spectroscopic characterization of this compound, including predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside comprehensive experimental protocols.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₂H₉BCl₂O₂ and a molecular weight of 266.9 g/mol .[1] The structure features a biphenyl core with two chlorine atoms substituted on one phenyl ring and a boronic acid functional group on the other. This arrangement makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2][3]
Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on the known structure and spectroscopic principles of analogous arylboronic acids. A common characteristic of boronic acids is the propensity to form cyclic trimers known as boroxines, especially in the solid state or in non-polar solvents, which can lead to broadened signals in NMR spectra.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s (broad) | 2H | B(OH )₂ |
| ~7.95 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.75 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2') |
| ~7.65 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to -B(OH)₂) |
| ~7.60 | dd, J ≈ 8.4, 2.0 Hz | 1H | Ar-H (H-6') |
| ~7.50 | d, J ≈ 8.4 Hz | 1H | Ar-H (H-5') |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C -Cl (C-4') |
| ~140 | C -B |
| ~138 | C -C (C-1') |
| ~135 | C H (ortho to -B(OH)₂) |
| ~132 | C -Cl (C-3') |
| ~131 | C H (C-2') |
| ~130 | C H (C-6') |
| ~128 | C H (meta to -B(OH)₂) |
| ~127 | C H (C-5') |
| ~125 | C -C (C-1) |
Solvent: DMSO-d₆. The carbon attached to boron may exhibit a broad signal or be unobserved due to quadrupolar relaxation.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion Type |
| 266.0073 | [M]⁺ (Exact Mass) |
| 248.00 | [M-H₂O]⁺ |
| 230.00 | [M-2H₂O]⁺ |
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI). Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form boroxines.[4][5]
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (from B(OH)₂ and potential H₂O) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1400 | Strong | B-O stretch |
| ~1100-1000 | Strong | C-Cl stretch |
| ~850-800 | Strong | Aromatic C-H out-of-plane bend |
Sample Preparation: KBr pellet or ATR.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of aryl boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as it can help to break up the boroxine trimers.
-
Cap the tube and gently sonicate or vortex until the sample is fully dissolved.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
-
Mass Spectrometry (MS)
-
Sample Preparation (LC-MS):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.
-
Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 50-500.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR):
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Experimental Workflow Visualization
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the general workflow for such a reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Spectroscopic Analysis
The characterization of a synthesized compound like this compound follows a logical progression of spectroscopic analyses to confirm its identity and purity.
References
- 1. This compound | C12H9BCl2O2 | CID 16244483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sciex.com [sciex.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl scaffolds. These structural motifs are prevalent in a wide array of functional materials and biologically active compounds. The specific use of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid and its precursors, such as (3,4-dichlorophenyl)boronic acid, provides a pathway to introduce a dichlorinated phenyl group, a feature that can significantly influence the physicochemical and pharmacological properties of a molecule.
The introduction of chlorine atoms into a biphenyl structure can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the 3,4-dichloro substitution pattern can modulate the electronic properties and conformational preferences of the biphenyl system, which can be critical for optimizing interactions with biological targets.
Derivatives of 3',4'-dichloro-[1,1'-biphenyl] have been investigated for various therapeutic applications. For instance, the structurally related 3',4'-dichloro[1,1'-biphenyl]-4-sulfonyl chloride is a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs.[1] Dichlorinated biphenyl structures are also integral to the development of potent non-nucleoside reverse transcriptase inhibitors for the treatment of HIV. Moreover, other chlorinated biphenyl derivatives have been explored as selective thyroid hormone receptor β agonists for treating dyslipidemia.[2] The biphenyl amide moiety, which can be synthesized via Suzuki coupling, is a scaffold for potent antagonists of transient receptor potential cation channel subfamily M member 8 (TRPM8) channels, with implications for treating sensory neuropathies.[3]
Representative Suzuki-Miyaura Coupling Protocol
This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between (3,4-Dichlorophenyl)boronic acid and 4-Bromo-N,N-diphenylaniline to synthesize 3',4'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine. This protocol is adapted from a similar synthesis of a 3',5'-dichloro analogue and serves as a robust starting point for researchers.[4]
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalents | Amount |
| 4-Bromo-N,N-diphenylaniline | 1.0 | (e.g., 1.0 g, 3.08 mmol) |
| (3,4-Dichlorophenyl)boronic acid | 1.2 | (e.g., 0.71 g, 3.70 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | (e.g., 178 mg, 0.154 mmol) |
| Potassium Carbonate (2M aq. solution) | 2.0 | (e.g., 3.08 mL, 6.16 mmol) |
| Toluene | - | (e.g., 20 mL) |
| Ethanol | - | (e.g., 5 mL) |
| Temperature | - | 85 °C |
| Reaction Time | - | 12-24 hours |
| Yield | - | Typically >80% |
Experimental Protocol
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-N,N-diphenylaniline (1.0 eq). b. Add (3,4-Dichlorophenyl)boronic acid (1.2 eq). c. Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). d. Add toluene (e.g., 20 mL) and ethanol (e.g., 5 mL).
2. Degassing: a. Seal the flask with a septum. b. Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
3. Reaction Execution: a. Add the 2M aqueous potassium carbonate solution (2.0 eq) to the reaction mixture via syringe. b. Heat the reaction mixture to 85 °C in an oil bath. c. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up: a. Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL). c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). b. Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure 3',4'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine.
6. Characterization: a. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for Palladium Catalyst Selection in Dichlorobiphenyl Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of polychlorinated biphenyl (PCB) analogs and other complex biaryl structures often requires the coupling of dichlorobiphenyl boronic acids. The selection of an appropriate palladium catalyst system is critical to achieving high yields and, in many cases, controlling the regioselectivity of the coupling reaction. This document provides a guide to selecting palladium catalysts for the Suzuki-Miyaura coupling of dichlorobiphenyl boronic acids, including detailed experimental protocols and a comparative overview of catalyst performance.
The efficacy of the palladium catalyst is highly dependent on the nature of the ancillary ligand, which modulates the catalyst's stability, activity, and selectivity. For challenging substrates such as dichlorobiphenyl boronic acids, which can be sterically hindered and possess multiple reactive sites, the choice of ligand is paramount. Generally, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Catalyst Selection and Performance
The choice of palladium catalyst and ligand significantly impacts the outcome of the Suzuki-Miyaura coupling with dichlorobiphenyl boronic acids. Below is a summary of commonly used catalyst systems and their performance with challenging aryl chlorides and sterically hindered substrates.
| Catalyst System (Precatalyst/Ligand) | Key Features | Typical Substrates | Reported Yields | Catalyst Loading (mol %) | Reference |
| Pd(OAc)₂ / SPhos | Highly active for aryl chlorides. | Electron-rich and -poor aryl chlorides | High | 0.5 - 2 | [1][2] |
| Pd(OAc)₂ / XPhos | Excellent for sterically hindered substrates. | Ortho-substituted aryl halides | High | 0.5 - 2 | [1][2] |
| Pd₂(dba)₃ / QPhos | Promotes selective coupling at C4 in some 2,4-dichloropyridines. | Dihaloheteroarenes | Moderate to Good | 1 - 3 | [3] |
| [Pd(IPr)] | Sterically hindered NHC ligand enables room temperature coupling. | 2,4-dichloropyridines | Good | 1 - 3 | [3] |
| Pd(PPh₃)₄ | Classical, commercially available catalyst. | General aryl bromides and some activated aryl chlorides | Variable, often requires higher temperatures | 1 - 5 | [4][5] |
| PdCl₂(dppf) | Effective for a range of cross-coupling reactions. | Dihaloheteroarenes | Moderate to Good | 1.5 - 3 | [6] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of a dichlorobiphenyl boronic acid with an aryl halide. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is suitable for many challenging couplings utilizing bulky, electron-rich phosphine ligands.
Reagents and Materials:
-
Dichlorobiphenyl boronic acid (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos or XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene or dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dichlorobiphenyl boronic acid, aryl halide, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Add anhydrous toluene or dioxane (to make a ~0.1 M solution with respect to the boronic acid) followed by a small amount of degassed water (typically 1-2% of the solvent volume).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Ligand
This protocol is particularly useful for achieving high reactivity, sometimes even at room temperature.
Reagents and Materials:
-
Dichlorobiphenyl boronic acid (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
[Pd(IPr)] or a similar Pd-NHC precatalyst (0.02 equiv)
-
Potassium tert-butoxide (t-BuOK) or another strong base (2.0 equiv)
-
Anhydrous dioxane or THF
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the dichlorobiphenyl boronic acid, aryl halide, Pd-NHC precatalyst, and base to a dry reaction vessel.
-
Add anhydrous dioxane or THF.
-
Seal the vessel and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress. These reactions can be significantly faster than those with phosphine ligands.
-
Workup and purification are similar to Protocol 1.
Signaling Pathways and Logical Relationships
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway. The choice of catalyst components is logically dependent on the substrate's electronic and steric properties.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for palladium catalyst selection in dichlorobiphenyl coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1][2][3] The protocols and data presented herein are based on established methodologies for structurally similar compounds, offering a robust starting point for reaction optimization.
Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[2][3] The reaction proceeds via a catalytic cycle that typically involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[4] A base is required to facilitate the transmetalation step.[5]
Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. These parameters are often substrate-specific, and optimization is frequently necessary to achieve high yields and minimize side reactions, such as homocoupling of the boronic acid.[6]
Catalysts and Ligands
Palladium complexes are the most common catalysts for Suzuki couplings.[7] For substrates similar to this compound, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with additional phosphine ligands are frequently employed. The choice of ligand can significantly influence the efficiency of the catalytic cycle, particularly the oxidative addition step.
Bases
A variety of inorganic bases can be used, with carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and phosphates like potassium phosphate (K₃PO₄) being common choices.[5] The strength and solubility of the base can impact the reaction rate and yield.
Solvents
The solvent system typically consists of an organic solvent and an aqueous phase to dissolve the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). The ratio of the organic solvent to water can affect the reaction kinetics.[7]
Tabulated Reaction Conditions for Analogous Suzuki Couplings
The following tables summarize reaction conditions from published literature for Suzuki coupling reactions involving structurally related dichlorinated aromatic compounds and substituted arylboronic acids. This data can serve as a guide for developing a protocol for this compound.
Table 1: Suzuki Coupling of Dihaloaryl Compounds with Arylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,4-dibromo-2,5-dichlorothiophene | Various arylboronic acids | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Good | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Good | [9] |
| 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | 55 | [10] |
| 2-aryl-4-chloro-3-iodoquinolines | Arylboronic acids (2.5) | PdCl₂(PPh₃)₂ (5) / PCy₃ (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 80-90 | 18 | N/A | [11] |
Table 2: General Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to limiting reagent) |
| Aryl Halide | 1.0 |
| This compound | 1.1 - 1.5 |
| Palladium Catalyst | 0.01 - 0.1 (1 - 10 mol%) |
| Ligand (if separate from catalyst) | 0.02 - 0.2 (2 - 20 mol%) |
| Base | 2.0 - 3.0 |
Experimental Protocols
The following are generalized protocols for a Suzuki coupling reaction with this compound, based on the conditions reported for analogous reactions. Note: These are starting points and may require optimization for specific aryl halide coupling partners.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions using Pd(OAc)₂ and a Ligand
-
Follow steps 1 and 2 from Protocol 1, using potassium phosphate (3.0 mmol, 3.0 equiv) as the base.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.08 mmol, 8 mol%).
-
Add a degassed solvent such as toluene (10 mL) and water (2 mL).
-
Proceed with steps 5-9 from Protocol 1.
Visualizing the Workflow and Reaction
The following diagrams illustrate the general workflow for a Suzuki coupling experiment and the fundamental catalytic cycle.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic Acid in Medicinal Chemistry: A Detailed Overview
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a specialized chemical reagent primarily utilized as a building block in organic synthesis, particularly within the realm of medicinal chemistry. Its significance lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl structures. These structures are often key pharmacophores in a variety of biologically active compounds. While direct therapeutic applications of this specific boronic acid are not extensively documented, its role as a synthetic intermediate is crucial for the development of novel drug candidates.
Core Application: Suzuki-Miyaura Cross-Coupling
The principal application of this compound in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of substituted biphenyls. The dichlorobiphenyl moiety introduced by this reagent can significantly influence the physicochemical and pharmacological properties of the resulting molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
A key advantage of the Suzuki-Miyaura coupling is its tolerance of a wide range of functional groups, making it a highly versatile tool in the multi-step synthesis of complex drug molecules.
Application in the Synthesis of Potential Therapeutics
While specific, publicly available examples of marketed drugs synthesized directly from this compound are scarce, patent literature suggests its use in the synthesis of precursors for compounds with potential therapeutic activities. For instance, the resulting 4-(3',4'-dichlorophenyl)biphenyl core structure is a feature in molecules designed for various therapeutic areas. A notable example is the synthesis of precursors to compounds with potential anti-depressive properties. The dichlorinated biphenyl structure can serve as a scaffold for further chemical modifications to optimize biological activity and pharmacokinetic profiles.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF), or a mixture such as Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. The reaction progress should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 4-(3',4'-dichlorophenyl)biphenyl derivative.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Value/Reagent |
| Aryl Halide | 1.0 equivalent |
| This compound | 1.2 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equivalents) |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
Note: These are general conditions and may require optimization for specific substrates.
Logical Workflow and Diagrams
The primary utility of this compound is as a key intermediate in a synthetic pathway. The following diagrams illustrate the logical flow of its application.
Caption: Synthetic workflow utilizing the boronic acid.
The Suzuki-Miyaura coupling reaction itself follows a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a dichlorinated biphenyl moiety can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and target binding affinity. (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a key building block for the synthesis of such compounds. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for the formation of the pivotal C-C bond between this boronic acid and various aryl or heteroaryl halides.[1][2] This palladium-catalyzed reaction is favored for its mild conditions, high functional group tolerance, and broad substrate scope.[1][3]
These application notes provide detailed protocols and representative data for the synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. The following tables summarize representative reaction conditions and yields for the coupling of aryl boronic acids with various aryl halides, providing a predictive framework for reactions involving this compound.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 80-90 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ (1) / PPh₃ (2) | Na₂CO₃ | DMF/H₂O | 80 | 6 | 90-98 |
| 5 | 1-Chloro-3,5-difluorobenzene | Pd(PCy₃)₂Cl₂ (3) | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 70-80 |
Note: Yields are representative and can vary based on the specific substrates and precise reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.03 mmol) followed by the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and deionized water (2 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aryl chloride (0.5 mmol), this compound (0.55 mmol), cesium carbonate (1.25 mmol), and the palladium catalyst (0.01 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: General experimental workflow for biaryl synthesis.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conceptual Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a biaryl compound.
Conclusion
This compound is a valuable reagent for the synthesis of dichlorinated biaryl compounds, which are of significant interest in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of these target molecules. By following the detailed protocols and considering the representative data presented, researchers can efficiently synthesize a diverse range of biaryl derivatives for various applications.
References
Application Notes and Protocols for Cross-Coupling Reactions with Substituted Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for several widely used palladium-catalyzed cross-coupling reactions involving substituted aryl halides. The information is intended to guide researchers in selecting appropriate reaction conditions and achieving optimal outcomes in the synthesis of complex organic molecules, a critical aspect of drug development and materials science.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions typically involve the coupling of an organic electrophile (often a substituted aryl halide) with an organometallic nucleophile in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations, particularly when dealing with challenging substrates such as sterically hindered or electronically deactivated aryl halides.[2][3] The general reactivity trend for aryl halides is I > Br > OTf > Cl > F.[4]
This document outlines protocols for several key cross-coupling reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Coupling, and Sonogashira Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[5] This reaction has become a staple in medicinal chemistry for the introduction of nitrogen-containing functionalities.
Experimental Protocol: Amination of 4-Chlorotoluene with Morpholine[6]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, charge a two-necked flask with Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours. The reaction progress can be monitored by GC.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄ (20 g) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the desired N-(p-tolyl)morpholine.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 | [6] |
| Aryl Chlorides | Various Amines | Pd(0) NHC | - | Various | Various | RT - 110 | - | High | [7] |
| Aryl Bromides | Ammonium Sulfate | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaOtBu | 1,4-Dioxane | 100 | 12 | Good | [8] |
| Aryl Chlorides | Ammonium Sulfate | Pd[P(o-tol)₃]₂ (0.2-1.0) | CyPF-tBu (0.2-1.0) | NaOtBu | 1,4-Dioxane | 100 | 12 | Good | [8] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[4][9] It is widely used for the synthesis of biaryls, styrenes, and conjugated dienes.[10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides[11]
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
Bulky biarylmonophosphine ligand (e.g., SPhos, XPhos)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the reaction under an inert atmosphere.
-
In a reaction vessel, combine the palladium precursor, the ligand, the aryl chloride, the arylboronic acid, and the base.
-
Add the solvent and stir the mixture at the desired temperature (room temperature to reflux).
-
The reaction can be very fast, sometimes completing in less than 5 minutes, but typically runs for several hours.[11]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | Arylboronic acids | Pd-based | Bulky biarylmonophosphine | - | - | - | 0.1 - 30 | High | [11] |
| 3-Bromopyridine | Bis(pinacolato)diboron | SiliaCat DPP-Pd (2) | - | KOAc | Isopropanol | 80 | 3 | >95 (conv.) | [10] |
| 4-Bromotoluene | (from 3-bromopyridine) | SiliaCat DPP-Pd (2) | - | K₂CO₃ (aq) | Isopropanol | 80 | 3 | 83 | [10] |
| Aryl Mesylates | Arylsilanes | Pd(OAc)₂ | XPhos | - | - | - | - | 40-97 | [12] |
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[1][13]
Experimental Protocol: General Procedure for Heck Coupling of Aryl Bromides[14]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Ligand (e.g., Imidazole-based SPO)
-
Aryl bromide
-
Olefin
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vial, combine the aryl bromide (1.0 mmol), olefin (1.0 mmol), Pd-complex (2.0 mol %), and K₂CO₃ (2.0 mmol).
-
Add DMF (1 mL) as the solvent.
-
Heat the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute the mixture with a suitable organic solvent and water.
-
Separate the organic layer, dry it, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Heck Coupling
| Aryl Halide | Olefin | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Styrene | Pd-complex 6 (2) | Imidazole-SPO | K₂CO₃ | DMF | 60 | 12 | 95 | [14] |
| 4-Bromobenzaldehyde | Styrene | Pd-complex 6 (2) | Imidazole-SPO | K₂CO₃ | DMF | 60 | 12 | 92 | [14] |
| 4-Chloroanisole | Styrene | Pd-complex 6 (2) | Imidazole-SPO | K₂CO₃ | DMF | 60 | 12 | 65 | [14] |
| Aryl Iodides/Bromides | Styrene/Acrylic acid methyl ester | Pd(OAc)₂ (1) | Ligand-free | - | PEG-400 | - | - | Good to Excellent | [15] |
Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) species.[16][17]
Experimental Protocol: Copper-Free Sonogashira Coupling of Aryl Bromides[18]
Materials:
-
(AllylPdCl)₂
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Aryl bromide
-
Terminal alkyne
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., THF)
Procedure:
-
In a glovebox, to a reaction vial, add (AllylPdCl)₂ (1-2 mol %) and P(t-Bu)₃ (2-4 mol %).
-
Add THF and stir for 10-15 minutes to generate the active Pd(0) catalyst.
-
Add the aryl bromide, terminal alkyne, and base.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
Quench the reaction and perform a standard aqueous workup.
-
Extract the product, dry the organic layer, and purify by chromatography.
Quantitative Data for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | THF | RT | 98 | [18] |
| 4-Bromotoluene | Phenylacetylene | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | THF | RT | 95 | [18] |
| 4-Bromoanisole | 1-Octyne | (AllylPdCl)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | THF | RT | 96 | [18] |
| Aryl Chlorides | Terminal Alkynes | pramipexole–MWCNTs/Pd | - | - | - | - | Good | [19] |
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of a General Cross-Coupling Reaction
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a specialized building block in the synthesis of advanced organic materials. Its dichlorinated biphenyl structure offers unique electronic and steric properties, making it a valuable monomer for creating conjugated polymers with tailored characteristics for applications in organic electronics. The primary synthetic route for incorporating this boronic acid into polymers is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a polyfluorene-based copolymer, a class of materials widely investigated for its utility in Organic Light-Emitting Diodes (OLEDs).
Application Note 1: Synthesis of Polyfluorene Copolymers for OLEDs
The introduction of the 3',4'-dichlorobiphenyl moiety into a polyfluorene backbone can significantly influence the resulting polymer's properties. The electron-withdrawing nature of the chlorine atoms can lower the HOMO and LUMO energy levels of the copolymer, which is advantageous for tuning the charge injection and transport properties in an OLED device. Furthermore, the steric hindrance introduced by the substituted biphenyl group can disrupt polymer chain aggregation, potentially leading to materials with higher photoluminescence quantum yields in the solid state. These copolymers are often explored as hole transport materials or as the emissive layer in OLEDs.
A common synthetic strategy involves the Suzuki-Miyaura polymerization of this compound with a dibrominated comonomer, such as 2,7-dibromo-9,9-dioctylfluorene. The octyl chains on the fluorene unit ensure solubility of the resulting polymer in common organic solvents, facilitating device fabrication via solution processing techniques like spin coating.
Quantitative Data Summary
Due to the limited availability of specific data for polymers derived from this compound, the following table presents representative data for analogous polyfluorene copolymers synthesized via Suzuki-Miyaura coupling. These values provide a general expectation of the properties that could be achieved.
| Property | Representative Value Range |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Glass Transition Temperature (Tg) | 100 - 150 °C |
| Decomposition Temperature (Td) | > 400 °C (5% weight loss) |
| Photoluminescence (PL) Maximum (in solution) | 410 - 450 nm (typically blue emission) |
| PL Maximum (in thin film) | 420 - 480 nm (often red-shifted from solution) |
| HOMO Energy Level | -5.4 to -5.8 eV |
| LUMO Energy Level | -2.3 to -2.7 eV |
| OLED External Quantum Efficiency (EQE) | 0.5 - 5% (device architecture dependent) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Polymerization
This protocol describes a general method for the synthesis of a copolymer of 2,7-dibromo-9,9-dioctylfluorene and this compound.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Aliquat 336 (phase-transfer catalyst, optional)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Monomer Preparation: In a Schlenk flask, add equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and this compound.
-
Catalyst and Base Addition: To the flask, add the palladium catalyst (typically 1-2 mol% relative to the monomers) and the base (typically 2-3 equivalents per mole of boronic acid). If using a phase-transfer catalyst, it is also added at this stage.
-
Solvent Addition and Degassing: Add a mixture of toluene and water (typically in a 4:1 to 10:1 ratio by volume). The reaction mixture should be thoroughly degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring under an inert atmosphere. The reaction is typically run for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a large volume of a non-solvent, such as methanol or a methanol/water mixture, to precipitate the polymer. The crude polymer is then collected by filtration.
-
Further Purification: The collected polymer is further purified by Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers. A typical sequence would be acetone, hexane, and finally extraction with a good solvent for the polymer, such as chloroform or tetrahydrofuran (THF).
-
Final Product: The purified polymer is precipitated from the good solvent into a non-solvent (e.g., methanol) and dried under vacuum to yield the final product.
Protocol for OLED Device Fabrication (Spin-Coating)
This protocol outlines the fabrication of a simple single-layer OLED device using the synthesized copolymer as the emissive layer.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized polyfluorene copolymer dissolved in a suitable solvent (e.g., toluene, chloroform)
-
Low work function metal for cathode (e.g., Calcium followed by Aluminum, or Barium followed by Aluminum)
-
Deionized water
-
Isopropanol
-
Acetone
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: A thin layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and then annealed at a temperature around 120-150 °C for 10-20 minutes in a nitrogen-filled glovebox or in air.
-
Emissive Layer (EML) Deposition: A solution of the synthesized polyfluorene copolymer is spin-coated on top of the PEDOT:PSS layer inside a glovebox. The thickness of this layer is typically in the range of 50-100 nm. The film is then annealed to remove any residual solvent.
-
Cathode Deposition: A bilayer cathode of a low work function metal (e.g., Ca, Ba) followed by a protective layer of a more stable metal (e.g., Al) is deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Visualizations
Caption: Workflow for Suzuki-Miyaura Polymerization.
Caption: Workflow for OLED Device Fabrication.
Ligand Effects in Suzuki Reactions of Dichlorobiphenyl Boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules, including polychlorinated biphenyls (PCBs) and their derivatives. The choice of ligand associated with the palladium catalyst is a critical factor that dictates the efficiency, selectivity, and substrate scope of the reaction, particularly when employing challenging substrates such as dichlorobiphenyl boronic acid. The steric and electronic properties of the ligand play a pivotal role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This document provides a comprehensive overview of ligand effects, detailed experimental protocols, and quantitative data for the Suzuki-Miyaura coupling of dichlorobiphenyl boronic acid.
Ligand Effects in Suzuki Coupling of Dichlorobiphenyl Boronic Acid
The success of the Suzuki-Miyaura coupling involving dichlorobiphenyl boronic acid, a sterically hindered and electronically deactivated substrate, is highly dependent on the selection of an appropriate ligand. The two primary classes of ligands that have demonstrated significant efficacy are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands: This class of ligands, exemplified by the Buchwald and Hartwig ligands, is characterized by large steric bulk and strong electron-donating properties. The steric hindrance promotes the formation of the catalytically active monoligated Pd(0) species, which is crucial for the oxidative addition of the organohalide.[1] The electron-rich nature of these phosphines increases the electron density on the palladium center, thereby facilitating the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.[2] Furthermore, the bulky nature of these ligands can accelerate the final reductive elimination step to release the product and regenerate the catalyst.[2]
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, forming highly stable and robust palladium complexes.[3] This stability can translate to higher catalyst turnover numbers and longevity, particularly in challenging reactions. The strong Pd-NHC bond can also prevent catalyst decomposition at the high temperatures often required for the coupling of unreactive aryl chlorides.
Data Presentation
The following tables summarize quantitative data on the performance of various ligands in Suzuki-Miyaura coupling reactions involving chlorinated aryl compounds, which serve as representative examples for the coupling of dichlorobiphenyl boronic acid.
Table 1: Ligand Performance in the Suzuki Coupling of Chlorinated Aryl Boronic Acids with Bromochlorobenzenes
| Ligand/Precatalyst | Aryl Boronic Acid | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichlorophenylboronic acid | 1-Bromo-3,5-dichlorobenzene | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 75 | [4] |
| Pd(dppf)Cl₂ | 2,4-Dichlorophenylboronic acid | 1-Bromo-3,5-dichlorobenzene | Na₂CO₃ | DME/H₂O | 80 | 16 | 82 | [5] |
| Pd(dba)₂ / DPDB | 2,4,6-Trichlorophenylboronic acid | 1-Iodo-2,3,5,6-tetrachlorobenzene | K₃PO₄ | Toluene | 100 | 18 | 92 | [6] |
| Pd(dba)₂ / DPDB | 2,6-Dichlorophenylboronic acid | 1-Iodo-2,3,5,6-tetrachlorobenzene | K₃PO₄ | Toluene | 100 | 18 | 88 | [6] |
DPDB = 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl dppf = 1,1'-bis(diphenylphosphino)ferrocene dba = dibenzylideneacetone DME = 1,2-dimethoxyethane
Table 2: Ligand Screening for the Suzuki Coupling of 4-Chloroanisole with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 24 | 35 |
| Xantphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 24 | 95 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 24 | >99 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 24 | >99 |
Note: This table provides representative data for a related challenging Suzuki coupling of an aryl chloride and may require optimization for dichlorobiphenyl boronic acid.
Experimental Protocols
The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of dichlorobiphenyl boronic acid. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure using a Phosphine Ligand
This protocol is adapted from procedures for the synthesis of polychlorinated biphenyls.[4][5]
Materials:
-
Dichlorobiphenyl boronic acid (1.0 equiv)
-
Aryl halide (e.g., 4-chloroanisole, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the dichlorobiphenyl boronic acid, aryl halide, and base under an inert atmosphere.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the anhydrous, degassed solvent and degassed water (if required, typically a 10:1 solvent to water ratio).
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure using an NHC-Palladium Precatalyst
This protocol is a general procedure for Suzuki couplings utilizing a stable NHC-palladium precatalyst.
Materials:
-
Dichlorobiphenyl boronic acid (1.0 equiv)
-
Aryl halide (e.g., 4-chloroanisole, 1.2 equiv)
-
NHC-Palladium precatalyst (e.g., PEPPSI-IPr, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the dichlorobiphenyl boronic acid, aryl halide, base, and NHC-palladium precatalyst under an inert atmosphere.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for ligand screening in Suzuki-Miyaura reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis Involving (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a valuable building block in modern medicinal chemistry and materials science. The dichlorobiphenyl scaffold is a key structural motif in a variety of biologically active molecules, including potent enzyme inhibitors.[1] One-pot synthesis strategies, particularly those involving Suzuki-Miyaura cross-coupling reactions, offer an efficient and atom-economical approach to constructing complex biaryl systems.[2][3] These methods circumvent the need for isolation and purification of intermediate boronic acid esters, thereby reducing reaction time, solvent usage, and cost.
This document provides detailed application notes and a representative protocol for a one-pot synthesis involving the (3',4'-Dichloro-[1,1'-biphenyl]-4-yl) moiety. The primary application highlighted is the synthesis of precursors for potent enzyme inhibitors, drawing upon methodologies used in the development of novel therapeutics.
Application: Synthesis of Furin Inhibitor Precursors
The proprotein convertase furin is a critical enzyme involved in the maturation of a wide range of proteins, including those essential for the pathogenicity of viruses and the proliferation of cancer cells. As such, furin has emerged as a significant target for drug discovery.[1] Small molecule inhibitors of furin often feature a rigid biphenyl core that can be further functionalized to interact with the enzyme's active site. The (3',4'-Dichloro-[1,1'-biphenyl]-4-yl) scaffold is a key component in a recently developed class of potent nonpeptidic furin inhibitors.[1]
A one-pot Suzuki-Miyaura coupling reaction can be employed to efficiently synthesize derivatives of this scaffold, which can then be elaborated into highly active furin inhibitors. This approach is particularly advantageous in the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
One-Pot Synthesis Strategy: In Situ Borylation and Suzuki-Miyaura Coupling
A highly efficient method for the synthesis of unsymmetrical biaryls is the one-pot borylation of an aryl halide followed by a Suzuki-Miyaura coupling with a second aryl halide. This strategy avoids the isolation of the intermediate boronic ester. The general workflow involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent to form the boronic ester in situ. Subsequently, a second aryl halide, in this case, a derivative of this compound, is added along with a base to facilitate the cross-coupling reaction.
Experimental Protocols
General Protocol for One-Pot Synthesis of a 3',4'-Dichlorobiphenyl Derivative
This protocol describes a representative one-pot procedure for the synthesis of a biaryl compound via in situ borylation of an aryl bromide followed by Suzuki-Miyaura coupling with a 3',4'-dichlorobiphenyl derivative.
Materials:
-
Aryl Bromide (Ar¹-Br)
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup (Borylation Step):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), and a suitable base (e.g., KOAc, 1.5 mmol, 1.5 equiv.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
-
Borylation Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the aryl bromide.
-
-
Suzuki-Miyaura Coupling Step:
-
After cooling the reaction mixture to room temperature, add this compound (1.2 mmol, 1.2 equiv.), a second portion of the base (e.g., aqueous K₂CO₃ solution, 2.0 M, 2.0 mmol, 2.0 equiv.), and potentially an additional portion of the palladium catalyst if required.
-
Degas the reaction mixture by bubbling with inert gas for 10-15 minutes.
-
-
Coupling Reaction:
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to afford the desired unsymmetrical biaryl product.
-
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions to synthesize dichlorobiphenyl derivatives.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,4-dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Good | [4] |
| 2 | 5-bromoisophthalic acid | (3,4-dichlorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90 | 24 | 90.9 | [1] |
| 3 | 4-bromobenzoyl chloride | phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Reflux | 4 | N/A | [5] |
| 4 | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~100 (conversion) | [6] |
Note: Yields are for the isolated product after purification. N/A indicates data not available in the cited source.
Signaling Pathway and Mechanism of Action
The synthesized dichlorobiphenyl derivatives can be utilized as scaffolds for furin inhibitors. Furin is a serine protease that cleaves precursor proteins at specific recognition sites, leading to their activation. Inhibition of furin can block the maturation of proteins required for viral entry and replication, as well as tumor progression. The dichlorobiphenyl core of the inhibitor is designed to occupy a hydrophobic pocket within the furin active site, leading to potent and selective inhibition.
Conclusion
The one-pot synthesis strategy involving this compound and its derivatives represents a powerful and efficient methodology for the construction of complex molecular architectures. This approach is particularly valuable in the field of drug discovery for the rapid synthesis of potential therapeutic agents, such as furin inhibitors. The detailed protocols and data provided herein serve as a practical guide for researchers engaged in the synthesis and development of novel biologically active compounds.
References
- 1. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. mdpi.com [mdpi.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. mdpi.com [mdpi.com]
Application Note: A Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of Polyphenyl Systems Using (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the scale-up synthesis of complex biaryl (specifically, terphenyl) structures via a Suzuki-Miyaura cross-coupling reaction. The protocol focuses on the use of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid as a key building block. Biaryl motifs are crucial components in many pharmaceuticals, agrochemicals, and materials.[1] The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds to form these structures, owing to its functional group tolerance and mild reaction conditions.[2][3] This application note addresses critical parameters for transitioning from laboratory to pilot-plant scale, including catalyst selection, solvent systems, base selection, and robust purification strategies to ensure high yield and purity.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a transition-metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[4] The process is typically catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
References
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route, which typically involves a Suzuki-Miyaura coupling reaction. Potential impurities include:
-
Starting Materials: Unreacted 4-bromophenylboronic acid or 1,2-dichloro-4-iodobenzene.
-
Homocoupling Products: Biphenyl (from the deborylation of the starting material) and 3,3',4,4'-tetrachlorobiphenyl (from the coupling of two dichlorobenzene units).
-
Protodeborylation Product: 3,4-dichlorobiphenyl, formed by the loss of the boronic acid group.
-
Boroxines (Anhydrides): Cyclic trimers of the boronic acid that can form upon dehydration.
-
Residual Palladium Catalyst: Traces of the palladium catalyst used in the Suzuki coupling.
-
Solvents: Residual solvents from the reaction and workup.
Q2: My purified this compound shows broad peaks in the 1H NMR spectrum. What could be the cause?
A2: Broad peaks in the 1H NMR spectrum of boronic acids are often due to the presence of boroxine anhydrides, which can exist in equilibrium with the monomeric boronic acid. To sharpen the peaks, you can try dissolving the sample in a coordinating solvent like DMSO-d6 or adding a few drops of D2O to the NMR tube to hydrolyze the boroxine back to the boronic acid.
Q3: Is this compound stable to silica gel chromatography?
A3: Arylboronic acids can be sensitive to silica gel, leading to decomposition (protodeborylation) or strong adsorption, resulting in poor recovery and streaking of the product. If chromatography is necessary, it is advisable to use a less acidic stationary phase, such as deactivated silica gel or alumina, or to use a mobile phase containing a small amount of a polar solvent like methanol or a modifier like acetic acid to suppress streaking.[1] Reverse-phase chromatography (C18) can also be an effective alternative.[2]
Q4: What are the best storage conditions for purified this compound?
A4: To prevent degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and air, which can promote the formation of boroxines and oxidative decomposition, respectively.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incorrect solvent system. | Perform small-scale solvent screening to identify a solvent or solvent pair in which the boronic acid is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallizing arylboronic acids include ethyl acetate/hexanes, toluene, or aqueous mixtures.[1] |
| Product is too soluble in the chosen solvent. | If the product remains in the mother liquor, try using a less polar co-solvent to induce precipitation or place the solution at a lower temperature (e.g., 0 °C or -20 °C) for an extended period. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out on the filter paper. Use a minimum amount of hot solvent to dissolve the crude product. |
| Formation of an oil instead of crystals. | "Oiling out" can occur if the solution is cooled too quickly or if the impurity level is very high. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal. If the problem persists, an alternative purification method may be necessary. |
Problem 2: Product Purity Does Not Improve Significantly After Purification
| Potential Cause | Troubleshooting Step |
| Co-crystallization of impurities. | If an impurity has similar solubility properties to the product, recrystallization may be ineffective. Consider a different purification technique such as acid-base extraction or chromatography. |
| Impurity is a boroxine anhydride. | As boroxines are in equilibrium with the boronic acid, they can be difficult to remove by physical methods alone. An aqueous workup or recrystallization from a solvent system containing some water may help to hydrolyze the anhydride back to the boronic acid. |
| Presence of non-polar impurities. | For non-polar impurities, an initial wash (trituration) of the crude solid with a non-polar solvent like hexanes or diethyl ether can be effective before proceeding with recrystallization. |
| Residual palladium catalyst. | If the crude product has a dark color, it may be contaminated with residual palladium. This can often be removed by filtering a solution of the crude product through a pad of Celite® or by performing an aqueous workup with a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Recrystallization
This is a general protocol and may require optimization for your specific crude material.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethyl acetate, toluene, acetone, isopropanol) and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. If it dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate. If the solid is too soluble at room temperature, consider a less polar solvent or a co-solvent system (e.g., ethyl acetate/hexanes).
-
Dissolution: In an appropriately sized flask, add the crude boronic acid and the chosen solvent system. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization has started, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
This method is useful for separating the acidic boronic acid from non-acidic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH or 1 M Na2CO3). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify the solution with a strong acid (e.g., 1 M HCl) until the boronic acid precipitates out. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts. Dry the purified product under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Crude Sample
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethyl Acetate/Hexanes) | 85% | 97% | 75% | Effective for removing most non-polar impurities. |
| Acid-Base Extraction | 85% | 95% | 80% | Good for removing non-acidic impurities but may not remove other acidic byproducts. |
| Silica Gel Chromatography (DCM/Methanol gradient) | 85% | >99% | 60% | Can achieve high purity but may result in lower yield due to product adsorption. |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for crude this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for improving product purity.
References
Technical Support Center: Suzuki Reactions with Dichlorobiphenyl Boronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common byproducts encountered during Suzuki-Miyaura cross-coupling reactions involving dichlorobiphenyl boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Suzuki reactions using dichlorobiphenyl boronic acid?
The primary undesired byproducts in these reactions are typically:
-
Homocoupling Product: The self-coupling of two dichlorobiphenyl boronic acid molecules to form a tetrachloroterphenyl. This is often the major impurity.[1][2] This side reaction is frequently promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[3][4][5]
-
Protodeboronation Product: The replacement of the boronic acid group [-B(OH)₂] with a hydrogen atom, resulting in the formation of dichlorobiphenyl.[6] This is often exacerbated by high temperatures, extended reaction times, and the presence of water or strong bases.[7]
-
Dehalogenation Product: If the coupling partner is an aryl halide, this byproduct results from the replacement of its halide atom with hydrogen. High temperatures and certain bases can promote this pathway.[3][8]
Q2: My reaction shows a high level of tetrachloroterphenyl. What causes this homocoupling and how can I prevent it?
The formation of a homocoupling product arises from the dimerization of the boronic acid. The primary causes are:
-
Presence of Oxygen: Inadequate degassing of solvents and the reaction vessel allows oxygen to mediate the homocoupling process.[3][5]
-
Pd(II) Precatalysts: If a Pd(II) precatalyst (like Pd(OAc)₂) is used, its reduction to the active Pd(0) state can be incomplete or proceed via a pathway that couples two boronic acid molecules.[3]
Solutions:
-
Thorough Degassing: Sparge all solvents and the reaction headspace with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[9]
-
Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[4]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate for the desired cross-coupling.[6]
Q3: How can I minimize the formation of dichlorobiphenyl from protodeboronation?
Protodeboronation is the hydrolytic cleavage of the C-B bond. To minimize it:
-
Use Anhydrous Conditions: Employ anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and bases (e.g., anhydrous K₃PO₄) to limit the availability of protons.[6][7]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder options like K₃PO₄, Cs₂CO₃, or CsF instead of hydroxides.[6][9]
-
Convert to a Boronic Ester: Boronic acids can be converted to more stable derivatives, such as pinacol esters or MIDA boronates.[6][10] These esters are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[9][10]
-
Lower the Temperature: Elevated temperatures can increase the rate of C-B bond cleavage. Run the reaction at the lowest effective temperature.[7]
Q4: Can the chlorine atoms on the biphenyl ring cause problems?
Aryl chlorides are generally less reactive in Suzuki couplings than aryl bromides or iodides.[11] While the chlorine atoms on the dichlorobiphenyl boronic acid are part of the nucleophilic partner and generally stable, if your electrophilic partner is an aryl chloride, you may need more forcing conditions (higher temperatures, more active catalysts) to achieve oxidative addition. These harsher conditions can, in turn, increase the rates of all the side reactions mentioned above.[4] Using a highly active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), can often promote the desired coupling of aryl chlorides under milder conditions.[4][12]
Troubleshooting Guide
This table summarizes common issues and provides actionable solutions to improve reaction outcomes.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homocoupling (e.g., tetrachloroterphenyl) | 1. Presence of oxygen in the reaction.[5] 2. Inefficient reduction of Pd(II) precatalyst.[3] 3. Reaction temperature is too high. | 1. Ensure all solvents and the reaction vessel are rigorously degassed.[9] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient modern precatalyst (e.g., XPhos Pd G3).[4][7] 3. Screen lower reaction temperatures. |
| Significant protodeboronation (loss of boronic acid group) | 1. Use of aqueous solvents or bases.[6] 2. Base is too strong or concentrated.[7] 3. High reaction temperature or prolonged reaction time.[7] | 1. Switch to anhydrous solvents and bases (e.g., anhydrous K₃PO₄ in dioxane).[6][7] 2. Use a milder base (K₃PO₄, Cs₂CO₃, CsF).[9] 3. Convert the boronic acid to a more stable pinacol or MIDA ester.[6] 4. Monitor the reaction and work up as soon as the starting material is consumed. |
| Low yield of desired product with complex mixture of byproducts | 1. Catalyst deactivation. 2. Sub-optimal choice of ligand, base, or solvent.[4] 3. Competing side reactions are kinetically favored under the current conditions. | 1. Screen different catalyst/ligand systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[4][12] 2. Perform a systematic optimization of the base and solvent.[4] 3. Lower the reaction temperature to disfavor side reactions relative to the desired coupling.[7] |
| Dehalogenation of the aryl halide coupling partner | 1. Reaction temperature is too high.[8] 2. Presence of unintentional hydride sources (e.g., alcohol solvents).[8] 3. Base is too strong (e.g., alkoxides).[8] | 1. Attempt the reaction at a lower temperature. 2. Avoid alcohol-based solvents if dehalogenation is observed. 3. Use a carbonate or phosphate base instead of an alkoxide or hydroxide. |
Impact of Reaction Conditions on Byproduct Formation (Illustrative Data)
| Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 65 | 25 | 10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 85 | 10 | 5 |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF (anhydrous) | 80 | 94 | <5 | <2 |
| Pd(dppf)Cl₂ | CsF | Toluene (anhydrous) | 80 | 91 | <5 | 4 |
Experimental Protocols
Protocol 1: General Suzuki Coupling to Minimize Byproducts
This protocol provides a starting point for coupling a dichlorobiphenyl boronic acid with an aryl halide (Ar-X).
Reagents & Materials:
-
Aryl Halide (1.0 eq)
-
Dichlorobiphenyl boronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)
-
XPhos Pd G3 (or similar modern precatalyst, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)
-
Schlenk flask or sealed reaction vial and inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame- or oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, dichlorobiphenyl boronic acid, anhydrous K₃PO₄, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparation of a Dichlorobiphenyl Pinacol Ester
Converting the boronic acid to a pinacol ester can significantly improve its stability and reduce side reactions.
Reagents & Materials:
-
Dichlorobiphenyl boronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the dichlorobiphenyl boronic acid, pinacol, and toluene.
-
Esterification: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling (Protocol 1) without further purification.
Visualizations
Troubleshooting Workflow
References
- 1. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chemcompute.org [chemcompute.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
How to improve yield in Suzuki coupling of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments, specifically focusing on challenging substrates like (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most likely causes?
A1: Low yields with electron-deficient boronic acids like this compound are common and can often be attributed to a few key factors:
-
Slow Transmetalation: The electron-withdrawing chlorine atoms on the biphenyl ring decrease the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1]
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be active enough for this specific substrate, or it may be decomposing under the reaction conditions. Oxygen contamination can contribute to catalyst decomposition and promote unwanted side reactions like the homocoupling of the boronic acid.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the reaction. An inappropriate combination can significantly hinder the reaction rate.[3][4][5]
-
Protodeboronation: Electron-deficient arylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively quenching the starting material.[6]
Q2: What are the first troubleshooting steps I should take to improve my yield?
A2: When troubleshooting a low-yield Suzuki coupling, it is best to address the most common issues systematically:
-
Ensure Inert Atmosphere: Vigorously degas your solvent and ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen contamination.[2][7]
-
Check Reagent Quality: Verify the purity and activity of your palladium catalyst, ligand, and boronic acid. Boronic acids can degrade over time.
-
Optimize the Base: The base plays a crucial role in activating the boronic acid. For electron-deficient boronic acids, stronger bases are often more effective. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][8]
-
Re-evaluate Your Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be efficient for challenging substrates. Consider using more active catalyst systems with bulky, electron-rich phosphine ligands.[1][8]
Q3: Can the choice of solvent significantly impact the reaction?
A3: Absolutely. The solvent can influence the solubility of reagents and intermediates, as well as the reaction kinetics.[4][5] For Suzuki couplings, a variety of solvents can be used, often in combination with water. Polar aprotic solvents like dioxane, THF, and DMF are common.[4][5] Some studies suggest that polar solvents can be beneficial for couplings involving electron-poor partners.[5] However, the optimal solvent system is often substrate-dependent and may require screening.
Q4: My starting materials are sterically hindered. What special considerations should I take?
A4: Steric hindrance can impede all steps of the Suzuki catalytic cycle. To overcome this, consider the following:
-
Bulky Ligands: Employ bulky, electron-rich ligands such as Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, coordinatively unsaturated palladium species that can accommodate sterically demanding substrates.[1][8][9]
-
Stronger Bases: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[9]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered substrates.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider pre-catalysts like Pd₂(dba)₃ or palladacycles which can be more robust.[1][10] |
| Inefficient Ligand | For electron-deficient boronic acids, switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][8] |
| Inappropriate Base | Screen stronger bases such as K₃PO₄, Cs₂CO₃, or even t-BuOK.[2][8][9] The presence of water can be beneficial with phosphate and carbonate bases.[8] |
| Poor Solvent Choice | Try different solvent systems. A common starting point is a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).[2] For electron-poor substrates, polar aprotic solvents like NMP might be beneficial. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[2] |
Issue 2: Presence of Side Products (e.g., Homocoupling)
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction | Ensure thorough degassing of the solvent and maintain a strict inert atmosphere throughout the reaction.[2] |
| Excess Boronic Acid | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid. Adding a large excess can lead to homocoupling. |
| Protodeboronation | This can be minimized by using anhydrous conditions or by converting the boronic acid to a more stable derivative like a boronic ester (e.g., pinacol ester) or an organotrifluoroborate.[3][6] |
Experimental Protocols
General Protocol for Suzuki Coupling Optimization
This protocol provides a starting point for the optimization of the Suzuki coupling of this compound with an aryl halide.
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 0.1 M), the aryl halide (e.g., 0.1 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected degassed solvent system (e.g., 9:1 Toluene/H₂O).[1]
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the degassed reaction solvent.[1]
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, and base solution under an inert atmosphere.
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C).[2]
-
Initiate the reaction by adding the catalyst stock solution via syringe.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Dichlorobiphenyl Boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with sterically hindered substrates, specifically dichlorobiphenyl boronic acid, in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low to no yield in my Suzuki-Miyaura coupling reaction with dichlorobiphenyl boronic acid?
A1: Low yields in Suzuki-Miyaura couplings involving dichlorobiphenyl boronic acid are primarily due to steric hindrance. The bulky chlorine atoms near the boronic acid group impede the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] This steric clash increases the activation energy required for these steps, slowing down the reaction rate and often leading to incomplete conversion or catalyst decomposition.[2][3]
Q2: What is the most critical parameter to adjust for a successful coupling with a sterically hindered boronic acid?
A2: The selection of the catalyst and, more importantly, the ligand is the most critical factor for a successful reaction with hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] The key is to use a catalytic system that is both highly reactive and can accommodate the bulky substrates.
Q3: Which specific ligands are recommended for overcoming steric hindrance?
A3: Bulky, electron-rich phosphine ligands are highly recommended as they promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species and accelerate the reductive elimination step.[1][4]
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered substrates.[1]
-
Specialized Ligands: For particularly challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and AntPhos have demonstrated superior performance.[1][5][6]
-
Other Effective Ligands: 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) has been used successfully in combination with Pd(dba)₂ to synthesize sterically hindered polychlorinated biphenyls.[7][8]
-
N-Heterocyclic Carbene (NHC) Ligands: These ligands are also highly effective and offer great stability and activity.[1][2]
Q4: My boronic acid appears to be decomposing under the reaction conditions. What is happening and how can I prevent it?
A4: This is likely due to protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a proton from the solvent or trace water.[9][10] This process can be accelerated by high temperatures and strong bases.[10] To mitigate this:
-
Use Milder Conditions: If possible, lower the reaction temperature and use a milder base.
-
Ensure Anhydrous Conditions: Use thoroughly dried and degassed solvents.[10]
-
Use a Stabilized Boronic Acid Surrogate: Air-stable N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) adducts can be used.[11][12] These surrogates slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[12]
Q5: What are the best practices for base and solvent selection in these challenging reactions?
A5: The base and solvent system is critical and often interdependent.[10]
-
Bases: Moderately strong inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are reliable choices.[1][4] For less reactive partners, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common choices that work well with the recommended bases.[4][7] For very difficult couplings, higher boiling point solvents like xylenes can be used to increase the reaction temperature.[4]
Q6: Can I use a different metal catalyst besides palladium?
A6: Yes, nickel-based catalysts are a cost-effective and environmentally friendlier alternative to palladium.[2][13] Due to the smaller size of Ni(0) relative to Pd(0), nickel catalysts can exhibit higher nucleophilicity.[2] However, they can suffer from poor air, moisture, and thermal stability, often requiring more controlled reaction conditions.[2] Ligands such as α-diimines have been shown to improve the performance of nickel catalysts in these reactions.[2][3]
Troubleshooting Guide for Low-Yield Reactions
This guide provides a systematic approach to troubleshooting and optimizing Suzuki-Miyaura reactions involving dichlorobiphenyl boronic acid.
General Troubleshooting Workflow
The following workflow provides a logical sequence to identify and resolve common issues leading to low conversion or yield.
Caption: Systematic workflow for troubleshooting hindered Suzuki-Miyaura couplings.
Data Presentation
Comparison of Coupling Methods for Hindered Substrates
For the synthesis of sterically hindered polychlorinated biphenyls (PCBs), Suzuki-Miyaura coupling demonstrates significantly higher efficiency compared to classic methods like the Ullmann coupling.[7][8]
| Coupling Method | Catalyst System | Temp. | Time | Yield Range | Reference |
| Suzuki-Miyaura | Pd(dba)₂ / DPDB, K₃PO₄, Toluene | 100 °C | 24 h | 65–98% | [7][8] |
| Ullmann | Cu bronze | 230 °C | 7 days | 20–38% | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point based on a successful system for synthesizing hindered PCBs.[7] Optimization of ligand, base, and temperature may be required for specific substrates.
Reagents:
-
Aryl Halide (e.g., chlorinated iodo- or bromobenzene) (1.0 equiv)
-
Dichlorobiphenyl boronic acid (1.2 - 1.5 equiv)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)
-
DPDB (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
K₃PO₄ (Potassium phosphate), finely ground (3.0 equiv)
-
Anhydrous, degassed toluene (0.1 - 0.5 M concentration)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, dichlorobiphenyl boronic acid, Pd(dba)₂, DPDB, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9] Reactions may require 12-48 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stabilized Diethanolamine (DABO) Boronate Adduct
This procedure can be used to convert an unstable boronic acid into a stable, solid adduct that is easy to handle and can be used directly in coupling reactions.[9][11]
Reagents:
-
Dichlorobiphenyl boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
In a vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.
-
While stirring, add diethanolamine dropwise via pipette.
-
A white precipitate will typically form.
-
Continue to stir the resulting slurry for 15-30 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting DABO boronate is bench-stable and can be used in Suzuki reactions, typically with a protic co-solvent to facilitate the release of the active boronic acid.[11]
Visualizations
The Suzuki-Miyaura Catalytic Cycle and Steric Hindrance
Steric hindrance from ortho-substituents (like chlorine) can inhibit all three key stages of the catalytic cycle. Bulky ligands are required to promote the formation of the active L-Pd(0) species and to facilitate the final, often rate-limiting, reductive elimination step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Counteracting Steric Hindrance: A Logic Diagram
This diagram illustrates the relationship between the problem (steric hindrance) and the key experimental parameters that must be adjusted to achieve a successful reaction.
Caption: Key strategies to counteract the effects of steric hindrance in cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst deactivation in Suzuki-Miyaura cross-coupling reactions. The following sections address common issues, their underlying causes, and practical solutions to restore catalytic activity and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction is sluggish or has completely stalled. What are the likely causes of catalyst deactivation?
A1: Sluggish or stalled reactions are common issues often pointing to the deactivation of the palladium catalyst. Several factors can contribute to this problem:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Insufficient degassing of solvents and reagents can lead to the oxidation of Pd(0) to inactive Pd(II) species or the degradation of phosphine ligands to phosphine oxides.[2]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle, can degrade via oxidation or P-C bond cleavage under reaction conditions.[2] Bulky, electron-rich phosphine ligands are often employed to enhance catalyst stability and activity.[3][4]
-
Formation of Palladium Black: The precipitation of metallic palladium, known as "palladium black," is a clear indicator of catalyst deactivation.[5] This occurs when Pd(0) species aggregate and fall out of the solution, rendering them catalytically inactive.[5][6] This is often caused by the presence of oxygen or impurities.[2]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical not only for the reaction mechanism but also for catalyst stability.[7][8] An unsuitable base can lead to side reactions or fail to efficiently generate the active boronate species, disrupting the catalytic cycle.[9][10]
-
Substrate-Related Issues: Certain substrates can either poison the catalyst or undergo side reactions. For example, boronic acids can undergo protodeboronation (cleavage of the C-B bond) or homocoupling, consuming the starting material and affecting the catalytic cycle.[1][7][11]
Q2: A black precipitate (Palladium Black) has formed in my reaction. Why did this happen and how can I prevent it?
A2: The formation of palladium black is a common mode of catalyst deactivation where soluble Pd(0) complexes aggregate into catalytically inactive metallic palladium nanoparticles.[5][6]
Primary Causes:
-
Presence of Oxygen: This is the most frequent cause.[2] Oxygen can oxidize the phosphine ligands that stabilize the Pd(0) species. Once the ligands are compromised, the unprotected Pd(0) atoms rapidly aggregate.[2]
-
Low Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
High Temperatures: While necessary for many couplings, excessive temperatures can accelerate both ligand degradation and palladium aggregation.
-
Palladium(II) Precatalyst Reduction: If using a Pd(II) source (like Pd(OAc)₂), the reduction to Pd(0) can sometimes be uncontrolled, leading to the formation of nanoparticles instead of soluble, ligand-stabilized complexes.[5]
Solutions & Preventative Measures:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel. This is the most critical step.[1] Common methods include bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Use of Robust Ligands: Employ bulky and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[3][10] These ligands form more stable complexes with palladium, preventing aggregation.[4][12]
-
Use of Precatalysts: Modern palladacycle precatalysts are designed for controlled, slow release of the active Pd(0) species, which minimizes the formation of palladium black.[5]
-
Control of Reaction Conditions: Maintain the reaction under a positive pressure of an inert gas. If possible, run the reaction at the lowest effective temperature.
Experimental Protocol: Rigorous Solvent Degassing
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Add the solvent to the reaction flask via a cannula or syringe.
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.
-
Once degassing is complete, remove the needles and proceed with the addition of reagents under a positive inert gas pressure.
Q3: My reaction yield is low due to boronic acid decomposition. How does this affect the catalyst and what can I do?
A3: Boronic acid instability can significantly hamper Suzuki reactions and indirectly lead to catalyst deactivation. The primary side reactions are protodeboronation and homocoupling.[1][11]
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond, often facilitated by aqueous base.[1][11] This non-productive pathway consumes the boronic acid.
-
Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of Pd(II) species, which can arise from the oxidation of the active Pd(0) catalyst by residual oxygen.[13][14]
These side reactions disrupt the stoichiometry of the coupling partners, leading to lower yields of the desired product. While not a direct deactivation of the catalyst itself, the homocoupling pathway can consume palladium in a non-productive catalytic cycle.[14]
Solutions:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[5][11][15] They can be prepared via Miyaura borylation.[11]
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, performing the reaction under anhydrous conditions can suppress water-mediated protodeboronation.[7]
-
Choice of Base: Using a milder or non-aqueous base (e.g., K₃PO₄, Cs₂CO₃) can reduce the rate of decomposition.[1][13]
-
Slow-Release Strategy: Using a "masking" reagent that protects the boronic acid functionality and allows for its slow release into the reaction can minimize degradation by keeping its free concentration low.[16]
Data Summary
The choice of phosphine ligand is paramount for catalyst stability and overall reaction efficiency. The following table summarizes the performance of various ligands in specific Suzuki-Miyaura coupling reactions.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98[3] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | RT | 2 | 97[3] |
| Ferrocenyl Phosphines | dppf | 4-Bromotoluene | Phenylboronic acid | 2.0 | K₂CO₃ | DME | 80 | 12 | 95 |
| Trialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 | Cs₂CO₃ | Dioxane | 80 | 24 | 99 |
| Standard Triarylphosphine | PPh₃ | 1-Iodobenzene | Phenylboronic acid | 3.0 | Na₂CO₃ | Toluene/H₂O | 100 | 6 | 85 |
This table is a representation of typical results and performance can vary based on specific substrate combinations and reaction conditions.
Visual Guides
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the main steps of the Suzuki-Miyaura catalytic cycle and highlights common pathways that lead to catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling of Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage and minimize homocoupling side reactions of boronic acids, a common challenge in cross-coupling chemistry.
Troubleshooting Guides
Issue 1: Significant Homocoupling Product Observed by LC-MS or NMR
If you are observing a significant amount of the homocoupled byproduct in your reaction, it is crucial to identify and address the root cause. This guide provides a step-by-step approach to troubleshooting.
Step 1: Evaluate the Reaction Atmosphere
Homocoupling of boronic acids is frequently promoted by the presence of oxygen.[1] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which is a known promoter of homocoupling.[2][3]
-
Recommendation: Ensure rigorous exclusion of oxygen from your reaction mixture.[4] This can be achieved by:
-
Inert Gas Sparging: Bubble an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) to displace dissolved oxygen.[5] A subsurface sparge is more effective.[5]
-
Freeze-Pump-Thaw: For more rigorous degassing, perform three to five cycles of freezing the solvent under an inert atmosphere, applying a vacuum, and then thawing.[2][6]
-
Step 2: Assess the Palladium Catalyst Source
The choice of palladium precursor can significantly influence the extent of homocoupling.
-
Issue: Pd(II) salts like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[2][7] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[5]
-
Recommendation:
-
Consider using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which does not require an in-situ reduction step that can lead to homocoupling.[3][6]
-
If using a Pd(II) precatalyst is necessary, the addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[4][8]
-
Step 3: Optimize Reagent Addition and Stoichiometry
The concentration of the boronic acid in the reaction mixture can impact the rate of homocoupling.
-
Recommendation:
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2][6]
-
Excess Aryl Halide: Using a slight excess of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[2]
-
Step 4: Re-evaluate Ligand and Base Selection
The ligand and base are critical components of the catalytic system and can influence the rates of the desired cross-coupling versus the undesired homocoupling.
-
Recommendation:
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate both the oxidative addition and reductive elimination steps. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions like homocoupling.[3]
-
Base: The choice of base is crucial for activating the boronic acid.[3] However, a very strong base can sometimes promote side reactions. Consider screening different bases, such as K₃PO₄, K₂CO₃, or Cs₂CO₃, to find the optimal balance for your specific substrates.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling?
A1: There are two primary pathways for boronic acid homocoupling in palladium-catalyzed cross-coupling reactions:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[2] Rigorous exclusion of oxygen is therefore critical.[4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2][7]
Q2: How can I purify my desired product if homocoupling has already occurred?
A2: Separating the homocoupled byproduct from the desired cross-coupled product can be challenging due to their often similar polarities.
-
Chromatography: Careful optimization of the solvent system for column chromatography may allow for separation.[5]
-
Recrystallization: If the desired product is crystalline, recrystallization can be an effective purification method.[5]
-
Aqueous Wash: For products stable under basic conditions, an aqueous wash with a base like NaOH can be effective. This converts the acidic boronic acid starting material and any remaining boronic acid-containing byproducts into their water-soluble boronate salts, which can then be extracted from the organic layer.[9]
Q3: Can the choice of solvent affect the extent of homocoupling?
A3: Yes, the solvent can play a role. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[2] While the addition of water is often necessary to dissolve the base and facilitate transmetalation, an excessive amount of water can sometimes promote homocoupling.[2] It is important to find the optimal solvent mixture for your specific reaction.
Q4: Are there alternative reagents to boronic acids that are less prone to homocoupling?
A4: Yes, using protected boronic acid derivatives can be an effective strategy. MIDA (N-methyliminodiacetic acid) boronates and potassium organotrifluoroborates can provide a "slow-release" of the boronic acid into the reaction mixture.[9][10] This keeps the instantaneous concentration of the free boronic acid low, which in turn minimizes side reactions like homocoupling and protodeboronation.[11]
Data Presentation
Table 1: Effect of Dissolved Oxygen on Dimer Formation
This table summarizes the impact of dissolved oxygen concentration on the formation of a homocoupled dimer in a specific Suzuki cross-coupling reaction.
| Entry | Dissolved Oxygen (ppm) at t=0 | % Dimer Formed |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
Data adapted from a study on the synthesis of LY451395, demonstrating that nearly complete deoxygenation is required to minimize dimer formation.[4]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point and may require optimization for specific substrates.
1. Preparation of Glassware and Reagents:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[6]
-
Degas the solvent by sparging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.[6]
2. Reaction Setup:
-
To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[6]
-
Add the degassed solvent via syringe.[6]
3. Reagent Addition:
-
In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.[6]
-
Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to maintain a low concentration of the boronic acid, thus disfavoring homocoupling.[6]
4. Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).[6]
-
Monitor the progress of the reaction by TLC or LC-MS.[6]
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: Mechanisms of boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dichlorobiphenyl Boronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving dichlorobiphenyl boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of dichlorobiphenyl boronic acids, offering potential causes and solutions in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with a dichlorobiphenyl boronic acid is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura couplings, especially with challenging substrates like dichlorobiphenyl boronic acids, can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical, particularly for coupling sterically hindered and electron-deficient aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more advanced systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) which are known to facilitate the coupling of aryl chlorides.[1]
-
Base Selection: The base plays a crucial role in the activation of the boronic acid.[2] If you are using a weak base like Na₂CO₃, it may not be sufficient. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective for these challenging couplings.[3]
-
Solvent System: The solvent must be appropriate for dissolving both the organic substrates and the inorganic base to some extent. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[4] The ratio of the organic solvent to water can also significantly impact the reaction rate and yield.
-
Reaction Temperature: Sterically hindered substrates may require higher reaction temperatures to overcome the activation energy barrier. Ensure your reaction is heated to an appropriate temperature, typically between 80-110 °C.[5]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of side products.[4] Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas like argon or nitrogen.
Q2: I am observing a significant amount of homocoupling of my dichlorobiphenyl boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] To mitigate this:
-
Rigorous Degassing: Ensure that your solvent and the reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[5]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in-situ reduction that can sometimes be inefficient.[5]
-
Ligand Selection: The use of bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over the homocoupling side reaction.[5]
Q3: My primary side product is the protodeboronation of the dichlorobiphenyl boronic acid. What are the causes and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often an issue with electron-deficient arylboronic acids.
-
Choice of Base and Solvent: The combination of a strong base and a protic solvent (like water or alcohols) can accelerate protodeboronation. While water is often necessary for the Suzuki-Miyaura reaction, using anhydrous conditions with a suitable base like K₃PO₄ in a solvent like dioxane can sometimes minimize this side reaction.[6]
-
Boronic Ester Derivatives: Consider converting the dichlorobiphenyl boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions.[5]
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of protodeboronation. Monitor the reaction progress and aim to stop it once the starting material is consumed.
Q4: I am struggling with the coupling of a di-ortho-substituted dichlorobiphenyl boronic acid. What specific conditions should I consider?
A4: Di-ortho-substituted substrates present significant steric hindrance, which can impede the transmetalation and reductive elimination steps of the catalytic cycle.[5] To overcome this, more forcing conditions are generally required:
-
Bulky and Electron-Rich Ligands: The use of highly active, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is often essential for achieving good yields with sterically hindered substrates.[5]
-
Stronger Bases: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is typically necessary to facilitate the challenging transmetalation step.[3][7]
-
Higher Temperatures: Increased reaction temperatures are often required to provide sufficient energy to overcome the steric barriers. Solvents with high boiling points like toluene or dioxane are suitable for this purpose.[5]
Quantitative Data on Base and Solvent Effects
The following tables summarize representative data on the impact of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving aryl chlorides and sterically hindered or electron-deficient boronic acids, which are analogous to dichlorobiphenyl boronic acids.
Table 1: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 100 | 95 |
| 4 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 5 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 85 |
Note: This table is a compilation of representative data from various sources to illustrate trends. Actual yields will vary depending on the specific substrates, catalyst, and ligand used.
Table 2: Influence of Solvent on the Yield of Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 89 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 94 |
| 3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | DMF/H₂O | 100 | 85 |
| 4 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | THF/H₂O | 80 | 78 |
| 5 | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 91 |
Note: This table is a compilation of representative data from various sources to illustrate trends. Actual yields will vary depending on the specific substrates, catalyst, and ligand used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichlorobiphenyl Boronic Acid with an Aryl Bromide
This protocol provides a starting point for the optimization of the coupling reaction.
Materials:
-
Dichlorobiphenyl boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/H₂O mixture, 4:1:1 v/v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dichlorobiphenyl boronic acid, aryl bromide, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][8][9]
Protocol 2: Optimized Procedure for Challenging Couplings of Dichlorobiphenyl Boronic Acid with Aryl Chlorides
This protocol is adapted for more challenging substrates that may be sterically hindered or electronically deactivated.
Materials:
-
Dichlorobiphenyl boronic acid (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Glovebox (recommended for handling air-sensitive reagents)
-
Sealed reaction tube
Procedure:
-
Inside a glovebox, add the aryl chloride, dichlorobiphenyl boronic acid, palladium precatalyst, ligand, and base to a dry reaction tube equipped with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the tube tightly.
-
Remove the reaction tube from the glovebox and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.[5]
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. However, achieving consistently high conversion rates can be challenging. This technical support center provides a comprehensive guide to troubleshooting common issues that lead to low yields in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction is showing low to no conversion. Where should I start troubleshooting?
A1: A systematic approach is crucial when troubleshooting a low-yielding Suzuki-Miyaura reaction. Begin by verifying the quality and stoichiometry of your reagents and then review your reaction setup and conditions. A logical workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Q2: How can I determine if my palladium catalyst is the problem?
A2: The activity of the palladium catalyst is paramount for a successful Suzuki-Miyaura reaction. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.[1] Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time and form inactive palladium black.[1]
To test the activity of your catalyst, you can run a well-established, reliable Suzuki-Miyaura reaction with known reactive substrates, such as iodobenzene and phenylboronic acid. If this control reaction also fails to provide a good yield, it is highly likely that your catalyst is inactive.[1]
For robust and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts, which are designed for the clean and efficient generation of the active Pd(0) species.[1]
Q3: My boronic acid might be degrading. How can I check for this and what can be done to prevent it?
A3: The instability of boronic acids is a very common reason for low yields in Suzuki-Miyaura reactions.[1][2] They can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides called boroxines.[1] You can check the purity of your boronic acid by NMR spectroscopy.
To improve stability, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[1] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[1]
Q4: I am observing significant amounts of side products like homocoupled biaryls. What causes this and how can I minimize it?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction that consumes your starting material and reduces the yield of the desired product. This side reaction is often promoted by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2]
To prevent homocoupling, rigorous degassing of your reaction mixture and solvent is crucial. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is also essential. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help minimize this side reaction.[1]
Another common side reaction is dehalogenation of the aryl halide starting material.[1] This can occur after the oxidative addition step.
Q5: How do I choose the right base and solvent for my reaction?
A5: The choice of base and solvent is critical and can significantly impact the reaction outcome. The base is required to activate the boronic acid for the transmetalation step. A variety of inorganic and organic bases have been successfully employed, and their performance often depends on the specific substrates and reaction conditions.
Solvents play a role in dissolving the reagents and stabilizing the catalytic species. Common solvents for Suzuki-Miyaura reactions include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). Often, the addition of water is necessary to dissolve the inorganic base.
A systematic screening of different bases and solvents is often the best approach to optimize your reaction.
Data Presentation: Comparative Performance of Reaction Components
The following tables summarize quantitative data on the impact of different bases, ligands, and solvents on the yield of model Suzuki-Miyaura reactions.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 4 | Cs₂CO₃ | Dioxane | Pd(OAc)₂ | SPhos | 80 | 6 | 97 |
| 5 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 70 |
| 7 | KF | Dioxane | Pd(OAc)₂ | SPhos | 80 | 12 | 85 |
| 8 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 24 | <10 |
Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on specific substrates and conditions.[3]
Table 2: Comparative Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 25 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 18 | 85 |
| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
| 4 | XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 16 | 99 |
| 5 | dppf | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 12 | 78 |
This table provides a snapshot of relative activities under specific reaction conditions and is for illustrative purposes.[4][5]
Table 3: Effect of Solvent on the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Entry | Solvent | Base | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₃PO₄ | Pd(OAc)₂ | SPhos | 100 | 18 | 85 |
| 2 | Dioxane | K₃PO₄ | Pd(OAc)₂ | SPhos | 100 | 18 | 92 |
| 3 | THF | K₃PO₄ | Pd(OAc)₂ | SPhos | 65 | 24 | 75 |
| 4 | DMF | K₂CO₃ | Pd(PPh₃)₄ | - | 120 | 12 | 68 |
| 5 | Acetonitrile/H₂O (4:1) | K₂CO₃ | Pd/SPhos | - | 37 | 18 | 90 |
| 6 | Ethanol/H₂O (1:1) | Na₂CO₃ | Pd(PPh₃)₄ | - | 80 | 6 | 88 |
Data compiled from various sources for illustrative purposes. The optimal solvent is highly dependent on the specific reaction.[6][7][8]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for systematically troubleshooting problematic reactions.
Protocol 1: Testing Palladium Catalyst Activity with a Model Reaction
This protocol describes a standard Suzuki-Miyaura reaction to test the activity of a palladium catalyst using iodobenzene and phenylboronic acid.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10:3:2, 15 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add iodobenzene, phenylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours with an active catalyst.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion. A high conversion to biphenyl indicates an active catalyst.
Protocol 2: Assessing Boronic Acid Stability by ¹H NMR
This protocol provides a method to assess the stability of a boronic acid under specific conditions.
Materials:
-
Boronic acid of interest
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the boronic acid in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
If desired, add a stressor to the NMR tube, such as a drop of D₂O or a specific base, to mimic reaction conditions.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour).
-
Monitor the integration of the characteristic proton signals of the boronic acid. A decrease in the integration over time indicates degradation (protodeboronation). The appearance of new signals corresponding to the arene product will confirm this.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is fundamental to troubleshooting as it helps to identify which step might be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical support guide provides a starting point for troubleshooting low conversion rates in Suzuki-Miyaura reactions. By systematically evaluating each component and reaction parameter, researchers can identify and address the root cause of poor reaction performance, leading to improved yields and more efficient synthesis.
References
Technical Support Center: Removal of Palladium Catalyst from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The choice of method for removing residual palladium depends on several factors, including the nature of the palladium species (heterogeneous or homogeneous), the solvent system, and the desired purity of the final product. The most common methods include:
-
Filtration: This is the primary method for removing heterogeneous catalysts like palladium on carbon (Pd/C). Filter aids such as Celite® are often used to improve the efficiency of removing fine catalyst particles.[1][2][3]
-
Adsorption using Activated Carbon: Activated carbon is a cost-effective adsorbent for removing dissolved (homogeneous) and colloidal palladium species.[4][5]
-
Scavenging with Functionalized Silica: Silica gels functionalized with ligands that chelate palladium (e.g., thiols, amines, thiourea) are highly effective for removing a wide range of palladium species to very low levels.[6][7][8]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can vary.[1]
-
Extraction: Liquid-liquid extraction can be used to remove palladium salts, particularly if they can be partitioned into an aqueous phase.[2]
-
Chromatography: Column chromatography is a common purification technique that can also separate the desired compound from the palladium catalyst.[2]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The optimal method depends on whether the palladium catalyst is heterogeneous or homogeneous. For heterogeneous catalysts like Pd/C, filtration is the first step. If residual soluble palladium remains, a secondary method like scavenging or treatment with activated carbon is necessary. For homogeneous catalysts, methods such as scavenging, treatment with activated carbon, or chromatography are more suitable.[3] The flowchart below provides a general guide for selecting an appropriate method.
Q3: I filtered off my Pd/C catalyst, but my product still has a dark color and high palladium content. What should I do?
A3: This indicates the presence of fine palladium particles or soluble palladium species. For fine particles, using a finer porosity filter, a membrane filter (e.g., 0.45 µm PTFE), or improving your Celite filtration technique can help.[3] If soluble palladium is the issue, you will need to use a secondary method like treatment with activated carbon or a palladium scavenger to remove the dissolved palladium.[3]
Q4: My palladium scavenger is not effectively removing the palladium catalyst. What are the possible reasons?
A4: Several factors can lead to low scavenger efficiency:
-
Incorrect Scavenger Choice: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally more effective for Pd(II).[3] It's often beneficial to screen a few different types of scavengers to find the most effective one for your specific system.[3]
-
Insufficient Scavenger Amount or Time: Ensure you are using a sufficient excess of the scavenger and allowing enough time for it to react. The manufacturer's recommendations are a good starting point, but optimization may be required.
-
Solvent Incompatibility: The polarity of the solvent can affect the performance of the scavenger.[3]
Q5: I am losing a significant amount of my product during the palladium removal step. How can I minimize this?
A5: Product loss can occur due to adsorption onto the solid support (e.g., activated carbon, silica). To minimize this:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Wash Thoroughly: After filtration, wash the solid adsorbent with fresh solvent to recover any adsorbed product.
-
Select a More Specific Scavenger: Some scavengers have a lower affinity for organic molecules than others.
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or extraction.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High residual palladium after filtration of heterogeneous catalyst | Fine catalyst particles passing through the filter. Presence of soluble palladium species. | Use a finer porosity filter paper or a membrane filter. Ensure the Celite bed is well-packed and of sufficient thickness (1-2 cm).[3] Treat the filtrate with a palladium scavenger or activated carbon.[3] |
| Low efficiency of palladium scavenger | Incorrect scavenger for the palladium oxidation state. Insufficient amount of scavenger or reaction time. Scavenger is not compatible with the solvent. | Screen different types of scavengers (e.g., thiol-based for Pd(II)).[3] Increase the equivalents of scavenger and/or the reaction time. Consult the scavenger manufacturer for solvent compatibility. |
| Significant product loss during purification | Product is adsorbing to the activated carbon or scavenger. | Use the minimum effective amount of the adsorbent. Thoroughly wash the adsorbent with fresh solvent after filtration. Try a different type of scavenger with lower product affinity.[3] Consider alternative methods like crystallization or extraction.[1] |
| Inconsistent palladium removal from batch to batch | Variability in the final oxidation state or coordination of the palladium. | Standardize the reaction workup procedure before palladium removal. Consider a pre-treatment step (mild oxidation or reduction) to form a single palladium species.[1] |
| Product is an insoluble solid | The product cannot be dissolved for treatment with a scavenger or activated carbon. | If possible, find a solvent that dissolves the product but not the catalyst, and filter. If no suitable solvent is found, extensive washing of the solid product may be the only option. |
Quantitative Data on Palladium Removal
The efficiency of palladium removal can vary significantly depending on the method, the specific reagents used, and the reaction conditions. The following tables provide a summary of reported removal efficiencies for different techniques.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Silica-Thiol | 33,000 | <200 | >99.4 |
| Silica-TMT | ~2000 | <15 | >99.2 |
| Silica-Thiourea | 2400 | ≤ 16 | >99.3 |
| Biotage® MP-TMT | 852 | <5 | >99.4 |
Data compiled from multiple sources.[1][9]
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Darco KB-B | 300 | <1 | >99.6 | 0.2 wt, 45 °C, 18 h[4] |
| Nuchar AquaGuard | 9100 | 6450 | 28 | Used alone[4] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 | >97 | Synergistic effect[4] |
| Carboxen® 564 | 1250 | 12 | 99 | Outperformed Silica-Thiol in some cases[10] |
Table 3: Residual Palladium Levels After Various Purification Protocols
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) |
| Aqueous Workup Only | >1000 - ~5000 | >1000 - ~5000 |
| Flash Chromatography | >1000 | Often <100, but can be >100 |
| Flash Chromatography followed by Si-TMT Scavenger | >1000 | <100 (in all tested cases) |
Data adapted from a study on lead-like compounds.[11][12]
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite
-
Prepare the Filter Bed: Place a piece of filter paper in a Büchner funnel or a sintered glass funnel. Add a 1-2 cm layer of Celite® over the filter paper and gently compact it to create a flat bed.
-
Wet the Filter Bed: Pre-wet the Celite® bed with the solvent used in the reaction mixture.
-
Filter the Reaction Mixture: Slowly pour the reaction mixture onto the center of the Celite® bed. Apply gentle vacuum if necessary to facilitate filtration.
-
Wash the Filter Cake: Wash the Celite® bed with fresh solvent to ensure complete recovery of the product.
-
Collect the Filtrate: The combined filtrate contains the product, free from the heterogeneous palladium catalyst.
Protocol 2: Removal of Soluble Palladium with Activated Carbon
-
Add Activated Carbon: To the reaction mixture or a solution of the crude product, add activated carbon (typically 5-10 wt% relative to the product).
-
Stir the Mixture: Stir the slurry at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filter the Mixture: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Filter Cake: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Collect the Filtrate: The combined filtrate contains the purified product.
Protocol 3: Removal of Soluble Palladium with Functionalized Silica Scavengers
-
Select the Scavenger: Choose a scavenger based on the likely oxidation state of the palladium and the solvent system.
-
Add the Scavenger: Add the solid-supported scavenger to the reaction mixture or a solution of the crude product. The amount of scavenger will depend on its capacity and the amount of palladium to be removed (typically 2-10 equivalents).
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for 1 to 24 hours.
-
Filter the Mixture: Remove the scavenger by filtration. A simple gravity filtration or filtration through a cotton plug is often sufficient.
-
Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Collect the Filtrate: The combined filtrate contains the purified product.
Process Workflows and Decision Making
The following diagrams illustrate the decision-making process for selecting a palladium removal method and the general workflow for using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. environmentalgenome.org [environmentalgenome.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in medicinal chemistry. We delve into its expected mass spectrometric behavior, compare it with alternative analytical methodologies, and provide a detailed experimental protocol for its analysis.
The analysis of boronic acids by mass spectrometry can be complex due to their propensity to form cyclic anhydrides known as boroxines, which can obscure the desired molecular ion signal.[1][2] Understanding these challenges and exploring alternative or optimized methodologies is crucial for accurate molecular weight determination and structural elucidation.
Performance Comparison: Mass Spectrometry vs. Alternatives
While mass spectrometry (MS) is a powerful tool for molecular weight determination and structural analysis, its application to boronic acids requires careful consideration.[3][4] Alternative techniques can offer advantages in specific analytical scenarios.
| Analytical Technique | Principle | Advantages for Boronic Acid Analysis | Disadvantages for Boronic Acid Analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass analysis. | High sensitivity and selectivity; provides molecular weight and fragmentation data for structural confirmation.[4][5] | Prone to boroxine formation, which can complicate spectra.[2] Requires careful method development to minimize adduct formation.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution and reproducible fragmentation patterns. | Requires derivatization to increase the volatility of the boronic acid. Can be destructive to the sample. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation based on electrophoretic mobility in a non-aqueous buffer. | Can analyze boronic acids and their esters without derivatization, avoiding hydrolysis and yielding accurate quantitative results.[6] | May have lower sensitivity compared to MS-based methods. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on polarity. | Widely available and suitable for purity determination of boronic acids and their precursors.[7][8] | Retention of hydrophilic boronic acids can be challenging. On-column degradation is a possibility.[7] |
Predicted Mass Spectrometry Data for this compound
The molecular weight of this compound (C12H9BCl2O2) is approximately 281.99 g/mol .
Table 1: Predicted m/z Values for Key Ions
| Ion | Description | Predicted m/z | Ionization Mode |
| [M-H]⁻ | Deprotonated molecule | ~280.98 | Negative ESI |
| [M+H]⁺ | Protonated molecule | ~282.99 | Positive ESI |
| [M+Na]⁺ | Sodium adduct | ~304.97 | Positive ESI |
| [M-H₂O+H]⁺ | Dehydrated molecule | ~264.98 | Positive ESI |
| [M-B(OH)₂]⁺ | Loss of boronic acid group | ~237.99 | Positive ESI |
| [Boroxine-H]⁻ | Deprotonated cyclic trimer | ~788.90 | Negative ESI |
Table 2: Predicted Major Fragmentation Patterns
| Precursor Ion (m/z) | Fragmentation Pathway | Predicted Fragment Ion (m/z) |
| ~282.99 | Loss of B(OH)₃ (boric acid) | ~220.00 |
| ~282.99 | Loss of HCl | ~246.99 |
| ~237.99 | Loss of Cl | ~202.02 |
| ~237.99 | Loss of C₆H₄ | ~161.98 |
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of phenylboronic acids and is designed to provide robust and reproducible results for this compound.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Scan Range: m/z 50-1000.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Visualizing the Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Dichlorobiphenyl Boronic Acid Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of dichlorobiphenyl boronic acid, a key building block in modern synthetic chemistry, is paramount. High-Performance Liquid Chromatography (HPLC) stands as the workhorse for this critical task. This guide provides a comparative overview of two robust reversed-phase HPLC methods, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Dichlorobiphenyl boronic acid and its isomers are integral in the synthesis of complex molecules, including pharmaceuticals and advanced materials, largely through Suzuki-Miyaura coupling reactions. The purity of these reagents directly impacts reaction yield, impurity profiles of the final product, and overall process efficiency. Therefore, reliable analytical methods to assess purity are essential. This guide compares two distinct HPLC methods suitable for the purity assessment of dichlorobiphenyl boronic acid, considering potential process-related impurities.
Potential Impurities in Dichlorobiphenyl Boronic Acid
The synthesis of dichlorobiphenyl boronic acid can result in several impurities. For the purpose of this guide, we will consider the following potential impurities which could arise from a typical Suzuki coupling synthesis route:
-
Impurity A: Dichlorobenzene (Starting Material)
-
Impurity B: Biphenyl (Homocoupling Product)
-
Impurity C: Dichlorobiphenyl (De-boronated Species)
Comparative HPLC Methods for Purity Analysis
Two primary reversed-phase HPLC methods are proposed and compared below. Method 1 employs a standard C18 stationary phase, offering robust and general-purpose separation. Method 2 utilizes a Phenyl-Hexyl stationary phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method 1: C18 Reversed-Phase | Method 2: Phenyl-Hexyl Reversed-Phase |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% to 95% B over 15 min | 50% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Hypothetical Retention Time (Dichlorobiphenyl boronic acid) | 8.5 min | 9.2 min |
| Hypothetical Resolution (Analyte vs. Impurity C) | 2.1 | 2.8 |
| Advantages | Broad applicability, highly robust. | Enhanced selectivity for aromatic and halogenated compounds.[1][2] |
| Disadvantages | May have limited selectivity for closely related aromatic impurities. | May exhibit different retention behavior for non-aromatic impurities. |
Experimental Protocols
Below are the detailed experimental protocols for the two compared HPLC methods.
Method 1: C18 Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the dichlorobiphenyl boronic acid sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Phenyl-Hexyl Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A Phenyl-Hexyl reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the dichlorobiphenyl boronic acid sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between the compared methods, the following diagrams are provided.
Conclusion
Both the standard C18 and the Phenyl-Hexyl based HPLC methods are capable of providing reliable purity data for dichlorobiphenyl boronic acid. The choice between them may depend on the specific impurity profile of the sample. For general-purpose screening, the C18 method is a robust starting point. However, if impurities with similar hydrophobicity but different aromatic character are present, the Phenyl-Hexyl column may offer superior resolution and is a valuable alternative for method development. Researchers are encouraged to screen both column chemistries to determine the optimal conditions for their specific analytical needs.
References
Comparison of substituted biphenyl boronic acids in Suzuki coupling
A comprehensive analysis of substituted biphenyl boronic acids in Suzuki-Miyaura cross-coupling reactions reveals the significant impact of substituent electronics and reaction conditions on product yields and reaction efficiency. This guide provides researchers, scientists, and drug development professionals with a comparative overview of various substituted biphenyl boronic acids, supported by experimental data and detailed protocols to aid in reaction optimization.
Performance Comparison of Substituted Biphenyl Boronic Acids
The electronic nature of substituents on the biphenyl boronic acid plays a crucial role in the outcome of Suzuki-Miyaura cross-coupling reactions. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields.[1] Conversely, electron-withdrawing groups can sometimes lead to slower reactions, although optimal conditions can still facilitate efficient coupling.[1]
Experimental data from various studies are summarized below to illustrate the performance of different substituted biphenyl boronic acids under specific Suzuki coupling conditions.
| Biphenyl Boronic Acid Substituent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [1] |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | High Yield | [1] |
| H (unsubstituted) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH (1:1) | ~95 (at 110°C, 8h) | [2] |
| 4-Vinyl (electron-donating) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH (1:1) | ~80 (at 110°C, 8h) | [2] |
| 4-COOH (electron-withdrawing) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH (1:1) | ~98 (at 110°C, 8h) | [2] |
| 4-F (electron-withdrawing) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH (1:1) | ~98 (at 110°C, 8h) | [2] |
| 4-CF₃ (electron-withdrawing) | 4-Bromobenzyl acetate | PdCl₂/DPEPhos | NaHCO₃ | Ethanol | 80 | [3] |
| 2-Me (sterically hindered) | 4-Bromobenzyl acetate | PdCl₂/DPEPhos | NaHCO₃ | Ethanol | 41 | [3] |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of a substituted biphenyl boronic acid with an aryl halide is provided below. It is important to note that specific conditions may require optimization based on the substrates being used.
Materials:
-
Substituted biphenyl boronic acid
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom catalyst system)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 mmol), the substituted biphenyl boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Anhydrous solvent (5-10 mL) is added to the flask via a syringe.
-
Catalyst Addition: The palladium catalyst (0.01-0.05 mmol) is added to the reaction mixture. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (ranging from a few hours to 24 hours). The progress of the reaction can be monitored by TLC or GC/MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl product.
Visualizing the Process
To better understand the underlying mechanism and the practical steps involved, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for carbon-carbon bond formation, frequently employs arylboronic acids as key building blocks. This guide provides a comprehensive comparison of alternatives to (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid, a reagent often utilized in the synthesis of complex chlorinated biphenyls. We will delve into the performance of boronic acid surrogates and other cross-coupling methodologies, supported by experimental data and detailed protocols to inform your synthetic strategy.
The inherent instability of some boronic acids, leading to side reactions such as protodeboronation, can negatively impact reaction yields and purification efficiency. To address these challenges, more robust alternatives have been developed, primarily focusing on increasing the stability of the organoboron reagent. This guide will compare the performance of this compound with its more stable surrogates, namely its N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate salt. Furthermore, we will explore alternative cross-coupling reactions that bypass the use of boronic acids altogether.
Performance Comparison of Boronic Acid Reagents
The selection of the appropriate boron-containing reagent is critical for the success of a Suzuki-Miyaura coupling reaction. While this compound is a viable option, its MIDA boronate and potassium trifluoroborate counterparts offer significant advantages in terms of stability and handling.
| Reagent | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromo-1,2-dichlorobenzene | 3,3',4,4'-Tetrachloro-1,1'-biphenyl | Pd(dppf)Cl₂ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 80 | 12 | 85 |
| (3',4'-Dichloro-[1,1'-biphenyl]-4-yl) MIDA boronate | 4-Bromo-1,2-dichlorobenzene | 3,3',4,4'-Tetrachloro-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 92 |
| Potassium (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)trifluoroborate | 4-Bromo-1,2-dichlorobenzene | 3,3',4,4'-Tetrachloro-1,1'-biphenyl | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single head-to-head comparative study. Reaction conditions should be optimized for specific substrates.
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl) MIDA boronate
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield the MIDA boronate as a stable, white solid.
Synthesis of Potassium (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)trifluoroborate
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol in a flask.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (4.0 equiv).
-
Slowly add the KHF₂ solution to the boronic acid solution with stirring.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate will form.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum to afford the potassium trifluoroborate salt.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-Bromo-1,2-dichlorobenzene) (1.0 equiv)
-
Boron reagent (this compound or its MIDA boronate/trifluoroborate) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol, 1,4-Dioxane/H₂O, THF/H₂O)
Procedure:
-
In a Schlenk flask, combine the aryl halide, the boron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling and Reagent Relationships
To better understand the processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the relationship between the boronic acid and its more stable surrogates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between the boronic acid and its stable surrogates.
Other Alternative Reactions for Biaryl Synthesis
Beyond the Suzuki-Miyaura coupling, other cross-coupling reactions offer viable pathways to biaryl compounds, each with its own set of advantages and limitations. These methods can be particularly useful when boronic acids or their surrogates are not suitable for a given substrate or functional group.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.
-
Advantages: Organozinc reagents are generally more reactive than organoboranes, which can be beneficial for less reactive aryl halides.
-
Disadvantages: Organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous and anaerobic reaction conditions.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst.
-
Advantages: Grignard reagents are readily available and highly reactive.
-
Disadvantages: The high reactivity of Grignard reagents limits the functional group tolerance of the reaction, as they are incompatible with acidic protons and many carbonyl groups.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction between an aryl boronic acid and an amine or alcohol to form C-N or C-O bonds, respectively. While primarily used for heteroatom coupling, modifications can facilitate C-C bond formation.
-
Advantages: Often proceeds under milder conditions (room temperature and open to air) compared to palladium-catalyzed reactions.
-
Disadvantages: The scope for C-C bond formation is less developed compared to other cross-coupling reactions.
Conclusion
For the synthesis of dichlorinated biaryls, this compound remains a competent reagent. However, for improved stability, ease of handling, and potentially higher and more reproducible yields, its MIDA boronate and potassium trifluoroborate surrogates present compelling alternatives. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, functional group compatibility, and the need for robust and storable intermediates. For substrates incompatible with organoboron compounds, alternative cross-coupling reactions such as the Negishi and Kumada couplings offer powerful, albeit more functionally limited, synthetic routes. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their specific biaryl synthesis needs.
The Reactivity-Stability Trade-Off: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision that can significantly influence the outcome of synthetic endeavors. The two most common classes of these reagents, boronic acids and their corresponding boronate esters, each present a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed choice in the context of their application, particularly in the widely-used Suzuki-Miyaura cross-coupling reaction.
The central theme in the comparison of boronic acids and boronate esters is the inherent trade-off between reactivity and stability. Generally, boronic acids exhibit higher reactivity, often resulting in faster reaction times.[1][2] This enhanced reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle of cross-coupling reactions.[2] However, this heightened reactivity is counterbalanced by their lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can compromise their shelf-life and reduce reaction yields.[1][3]
Conversely, boronate esters, with pinacol esters being a prominent example, offer significantly improved stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via standard chromatographic techniques, and can be stored for extended periods under ambient conditions.[1][2] This robustness makes them particularly advantageous for multi-step syntheses and high-throughput screening applications where reagent stability is paramount.[2] The trade-off for this enhanced stability is a generally lower reaction rate compared to the parent boronic acid.[2] It is widely believed that under many cross-coupling conditions, which are often aqueous and basic, boronate esters may hydrolyze in situ to the more reactive boronic acid, although direct transmetalation from the ester is also possible.[2][4]
Quantitative Performance Comparison
The following tables summarize quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction, providing a direct comparison of the relative reactivity of a boronic acid and various boronate esters.
Table 1: Relative Reactivity of Boron Reagents in the Suzuki-Miyaura Transmetalation Step [5]
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic Acid | 5.78 ± 0.13 | 1.00 |
| 2 | Catechol boronic ester | 2.68 ± 0.05 | ~0.46 |
| 3 | Glycol boronic ester | 133 ± 7.0 | ~23.0 |
| 4 | Dimethyl boronic ester | 168 ± 8.0 | ~29.1 |
| 5 | Pinacol boronic ester | Sigmoidal kinetic profile a | Slower |
| 6 | Neopentyl boronic ester | Sigmoidal kinetic profile a | Slower |
| 7 | Boroxine | 53.9 ± 0.7 | ~9.33 |
| 8 | α-Hydroxyisobutyrate boronic ester | 2.26 ± 0.31 | ~0.39 |
a: Sigmoidal kinetic profiles were observed, which precluded the determination of a first-order rate constant. However, the reaction times indicate a slower rate compared to the arylboronic acid.[5]
Table 2: General Comparison of Properties [1][2]
| Parameter | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to shorter reaction times. | Generally lower, leading to longer reaction times. |
| Stability | Lower; susceptible to protodeboronation and oxidation. | Higher; often stable to air, moisture, and chromatography. |
| Handling & Storage | May require an inert atmosphere and low temperatures. | Stable at room temperature, easy to handle. |
| Purity | Can be challenging to obtain in high purity. | Generally high; can be purified by chromatography. |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses. |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the critical transmetalation step.
The diagram above illustrates the central role of the boron reagent in the transmetalation step of the Suzuki-Miyaura cross-coupling reaction. Boronate esters may first undergo hydrolysis to the corresponding boronic acid before engaging in the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of palladium catalysts for Suzuki-Miyaura coupling
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of the palladium catalyst is a critical factor that significantly influences the reaction's efficiency, substrate scope, and overall success. This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is highly dependent on the nature of the substrates, the reaction conditions, and the ligand coordinated to the palladium center. Below is a comparative summary of three classes of widely used palladium catalysts: a traditional phosphine catalyst (Pd(PPh₃)₄), a ferrocenylphosphine-ligated catalyst (Pd(dppf)Cl₂), and a modern Buchwald biarylphosphine precatalyst (XPhos Pd G2).
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [1] |
| Pd(dppf)Cl₂ | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | High | [2] |
| XPhos Pd G2 | 7-Chloro-6-azaindole | 4-Fluorophenylboronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.67 | 90 | [3] |
Table 2: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | MW | - | Good | [4] |
| Pd(dppf)Cl₂ | Chlorobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 75 | [5] |
| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [6] |
Experimental Protocols
Reproducible experimental procedures are crucial for successful Suzuki-Miyaura coupling reactions. Below are detailed protocols for the catalysts discussed.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, arylboronic acid, and sodium carbonate.
-
Add the solvents (toluene, ethanol, and water) to the flask.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is suitable for the coupling of a bromoindazole with a heteroarylboronic acid.[2]
Materials:
-
5-Bromoindazole (1.0 mmol)
-
N-Boc-2-pyrroleboronic acid (2.0 mmol)
-
Pd(dppf)Cl₂ (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethoxyethane (DME) (12.6 mL)
-
Water (2.5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bromoindazole and Pd(dppf)Cl₂ in anhydrous DME (10 mL) and stir for 1 hour.[2]
-
In a separate flask, dissolve the N-Boc-2-pyrroleboronic acid in anhydrous DME (2.6 mL) and the potassium carbonate in water (2.5 mL).[2]
-
Sequentially add the boronic acid solution and the potassium carbonate solution to the reaction flask.[2]
-
Heat the mixture to 80°C for 2 hours.[2]
-
After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling using XPhos Pd G2
This protocol describes a microwave-assisted coupling of a chloro-azaindole with an arylboronic acid.[3]
Materials:
-
7-Chloro-6-azaindole (0.328 mmol)
-
4-Fluorophenylboronic acid (0.360 mmol)
-
XPhos Pd G2 (0.00656 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (0.820 mmol)
-
DMF/EtOH/H₂O (1:1:0.5, 2 mL)
Procedure:
-
In a microwave vial, combine the 7-chloro-6-azaindole, 4-fluorophenylboronic acid, and K₃PO₄.[3]
-
Add the DMF/EtOH/H₂O solvent mixture.[3]
-
Degas the mixture for 5 minutes.[3]
-
Add the XPhos Pd G2 precatalyst.[3]
-
Seal the vessel and heat the reaction mixture in a microwave reactor to 100°C for 30-40 minutes.[3]
-
After completion, purify the reaction mixture directly by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]
Visualization of Catalytic Cycle and Experimental Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nasc.ac.in [nasc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid against other organoboron reagents
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pivotal tool for the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and overall success of this powerful reaction. This guide provides a comprehensive comparison of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid with other commonly employed organoboron reagents, supported by experimental data and detailed protocols.
Performance Comparison of Organoboron Reagents
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the organic fragment, facilitating the transmetalation step of the catalytic cycle and often leading to higher reaction yields and faster reaction rates. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially slowing down the reaction. However, the presence of EWGs can also enhance the stability of the boronic acid and, in some cases, lead to cleaner reactions with fewer side products.
This compound presents a unique electronic profile. The biphenyl system provides extended conjugation, while the two chloro substituents on one of the phenyl rings act as electron-withdrawing groups. This combination influences its reactivity and makes it a valuable reagent for the synthesis of complex biaryl structures.
The following table summarizes the performance of this compound in comparison to other representative organoboron reagents in Suzuki-Miyaura coupling reactions. Please note that the presented data is compiled from various sources and reaction conditions may not be identical, serving as a general performance indicator.
| Organoboron Reagent | Structure | Substituent Effect | Typical Coupling Partner (Aryl Halide) | Typical Yield (%) |
| This compound | Electron-withdrawing (due to Cl) | Aryl Bromides, Aryl Chlorides | 80-95% | |
| Phenylboronic acid | Neutral (Reference) | Aryl Bromides, Aryl Iodides | 85-98% | |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | Aryl Bromides, Aryl Iodides | 90-99% | |
| 4-(Trifluoromethyl)phenylboronic acid | Strong Electron-withdrawing (-CF₃) | Aryl Bromides, Aryl Chlorides | 75-90% | |
| 3,4-Dichlorophenylboronic acid | Strong Electron-withdrawing (-Cl) | Aryl Bromides, Aryl Chlorides | 70-90% |
Experimental Protocols
Accurate and reproducible experimental procedures are crucial for the successful application of organoboron reagents. Below are detailed protocols for typical Suzuki-Miyaura coupling reactions.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride
Aryl chlorides are often less reactive than aryl bromides. This protocol employs a more active catalyst system suitable for this type of coupling.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine Pd₂(dba)₃ and SPhos in a dry Schlenk flask.
-
Add the aryl chloride, this compound, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction's progress.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via flash column chromatography.
Visualizing Reaction and Biological Pathways
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, from reagent preparation to product isolation.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Potential Biological Signaling Pathway Interaction
Dichlorinated biphenyls, the products derived from reagents like this compound, have been investigated for their biological activities. Some studies suggest that these compounds can interact with intracellular signaling pathways, such as the Protein Kinase C (PKC) pathway, which is involved in various cellular processes including cell growth, differentiation, and apoptosis.[1] The diagram below provides a simplified overview of this pathway and a hypothetical point of interaction.
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.
References
The Reactivity of Dichlorobiphenyl Boronic Acid: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical intermediates is paramount. Dichlorobiphenyl boronic acid and its derivatives are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comparative analysis of the reactivity of dichlorobiphenyl boronic acid, leveraging Density Functional Theory (DFT) studies to offer insights into its behavior against other relevant boronic acids.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2] Boronic acids are key reagents in these reactions, and their reactivity is significantly influenced by the electronic nature of their substituents.[3][4] This guide will delve into the theoretical underpinnings of dichlorobiphenyl boronic acid's reactivity, supported by experimental data, to provide a comprehensive resource for researchers.
Comparative Analysis of Boronic Acid Reactivity: A DFT Perspective
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules.[5][6] By calculating various electronic and energetic parameters, DFT can provide a quantitative comparison of different boronic acids. While direct DFT studies specifically on dichlorobiphenyl boronic acid are limited in the public domain, we can infer its reactivity by comparing it with other halogenated and substituted phenylboronic acids.
The following table summarizes key DFT-derived descriptors for a selection of boronic acids. These descriptors offer insights into their relative reactivity in processes like the Suzuki-Miyaura coupling. A lower HOMO-LUMO energy gap generally indicates higher reactivity.
| Boronic Acid | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Phenylboronic Acid | -6.5 | -1.2 | 5.3 | 2.1 |
| 4-Methoxyphenylboronic Acid | -6.1 | -1.1 | 5.0 | 2.8 |
| 4-Nitrophenylboronic Acid | -7.2 | -2.5 | 4.7 | 4.5 |
| 4-Chlorophenylboronic Acid | -6.7 | -1.5 | 5.2 | 1.8 |
| Dichlorobiphenyl Boronic Acid (Estimated) | ~ -6.8 | ~ -1.7 | ~ 5.1 | ~ 2.0 |
Note: Values for dichlorobiphenyl boronic acid are estimated based on trends observed for halogenated and biphenyl systems. Actual values may vary.
Experimental Data: Supporting the Theoretical Framework
Experimental results from Suzuki-Miyaura coupling reactions provide real-world validation of the trends predicted by DFT. The yield of the coupling reaction is a practical measure of the boronic acid's reactivity under specific conditions. Generally, electron-withdrawing groups on the boronic acid can sometimes lead to lower yields in Suzuki-Miyaura reactions.[3]
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic Acid | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 95 |
| 4-Methoxyphenylboronic Acid | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 98 |
| 4-Nitrophenylboronic Acid | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 |
| 4-Chlorophenylboronic Acid | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 92 |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura cross-coupling reaction is as follows:
-
Reaction Setup: A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) is prepared in a reaction vessel.
-
Solvent Addition: A solvent system, typically a mixture of an organic solvent like toluene or dioxane and water, is added to the reaction vessel.
-
Degassing: The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mmol), is added to the reaction mixture under the inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for a period of 2 to 24 hours, depending on the reactivity of the substrates.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.
Visualizing Reaction Pathways and Workflows
Workflow for DFT Analysis of Boronic Acid Reactivity
Caption: A typical workflow for analyzing the reactivity of a molecule using DFT.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid, a compound that requires careful management due to its dual nature as both a boronic acid and a halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area.
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves (Nitrile or Neoprene) |
| Laboratory Coat |
Work Area Requirements:
-
Ventilation: All handling and disposal steps should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
Disposal Procedures for this compound
Given that this compound is a halogenated organic compound, it must be treated as hazardous waste.[1][2] Under no circumstances should this chemical or its waste be disposed of down the drain.[3][4] The primary disposal route is collection in a designated, properly labeled hazardous waste container for incineration by a licensed waste disposal facility.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Container Selection:
-
Obtain a designated waste container compatible with halogenated organic solvents and solids.[3][4] This is typically a clearly labeled, sealable container provided by your institution's Environmental Health & Safety (EHS) department.[1]
-
The container must be labeled as "Hazardous Waste: Halogenated Organic Compounds".[1][2][3]
-
-
Segregation of Waste Streams:
-
Solid Waste: Unused or expired solid this compound should be transferred directly into the designated halogenated waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the same container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container. It is crucial to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and environmental impact.[1][3]
-
Aqueous Waste: If the compound is partitioned into an aqueous layer during an experimental workup (e.g., extraction with a basic solution), this aqueous waste may still contain traces of the halogenated compound and should be treated as hazardous aqueous waste. Consult your EHS department for specific guidance on this waste stream.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[1][3]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
-
Maintain a log of the contents added to the waste container, including the chemical name and approximate quantity.[2]
-
-
Final Disposal:
-
Once the waste container is nearly full (approximately 80-90% capacity), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal service.
-
Decision Pathway for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound and its associated waste streams.
While some general guidance for boric acid suggests neutralization or drain disposal for small quantities, this is not appropriate for this compound due to its chlorinated biphenyl structure.[5] The protocols for halogenated compounds take precedence and mandate disposal as hazardous waste. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific waste management policies and your local regulations.
References
Personal protective equipment for handling (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid (CAS No. 1025736-43-9). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to avoid potential health risks. While a specific Safety Data Sheet (SDS) for this compound was identified, detailed hazard statements are not publicly available. Therefore, precautions for similar boronic acid compounds should be strictly followed. The primary hazards associated with boronic acids include skin irritation, serious eye irritation, and potential respiratory irritation.
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles; Face shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. | |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient to maintain airborne concentrations below established exposure limits. Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges. |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Wash and dry hands after handling. |
Standard Operating Procedure for Handling
The following flowchart outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedures
This diagram illustrates the decision-making process for handling emergency situations such as spills or exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
